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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine ring system is a key structural motif in a variety of biologically active molecules. Its unique electronic and steric properties make it an attractive scaffold for the development of potent and selective inhibitors of various enzymes and receptors. Derivatives of this heterocyclic system have been investigated for their therapeutic potential in a range of diseases. The core structure's rigidity, combined with the ability to introduce diverse substituents at multiple positions, allows for fine-tuning of its pharmacological profile. The tetrahydro- variant, in particular, introduces a three-dimensional character that can be crucial for specific interactions with biological targets.

Chemical Structure and Physicochemical Properties

The chemical structure of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol consists of a saturated pyrazine ring fused to an imidazole ring, with a hydroxymethyl group attached to the 1-position of the imidazole ring.

Molecular Formula: C₇H₁₁N₃O

Molecular Weight: 153.18 g/mol

IUPAC Name: (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

The hydrochloride salt of this compound is commercially available, with the linear formula C₇H₁₂ClN₃O[1].

Structural Visualization

Caption: 2D representation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Physicochemical Data Summary

While specific experimental data for the free base is limited in publicly accessible literature, some properties can be predicted or are available for the parent scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 297172-19-1)[2][3][4].

PropertyValue (Parent Scaffold)Remarks
Molecular FormulaC₆H₉N₃[2]
Molecular Weight123.16 g/mol [2]
AppearanceColorless crystalline solid[3]
Melting Point60-65 °C[3]
Boiling Point340.0 ± 30.0 °C (Predicted)[3]
SolubilityHigh solubility in regular organic solvents[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, followed by the introduction of the hydroxymethyl group at the 1-position.

G cluster_0 Core Synthesis cluster_1 C1-Functionalization A Piperazine-2-one C 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-6(5H)-one A->C Cyclocondensation B Aminoacetaldehyde dimethyl acetal B->C D 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine C->D Reduction (e.g., LiAlH4) F 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carbaldehyde D->F Formylation E Vilsmeier-Haack Reaction (POCl3, DMF) H (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol F->H Reduction G Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on general organic synthesis principles for similar heterocyclic systems. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

A plausible route to the core structure involves the cyclization of appropriate precursors. One such method could be the reaction of a suitable piperazine derivative with a C2 synthon.

  • Reaction Setup: To a solution of piperazine-2-one in a suitable solvent (e.g., ethanol), add aminoacetaldehyde dimethyl acetal.

  • Cyclization: Heat the mixture under reflux in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the condensation and cyclization to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-6(5H)-one.

  • Reduction: The resulting lactam can be reduced to the fully saturated pyrazine ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Work-up and Purification: After complete reaction, the mixture is carefully quenched, and the product is extracted and purified by column chromatography.

Step 2: Formylation of the Imidazo[1,5-a]pyrazine Core

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds.

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • Formylation Reaction: Add the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to the Vilsmeier reagent and stir at an elevated temperature.

  • Hydrolysis and Purification: Upon completion, the reaction mixture is poured onto ice and neutralized to hydrolyze the intermediate and precipitate the aldehyde product, which is then purified.

Step 3: Reduction of the Aldehyde to the Alcohol

The final step involves the reduction of the formyl group to a hydroxymethyl group.

  • Reduction: Dissolve the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carbaldehyde in a protic solvent like methanol or ethanol.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the final product, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, characteristic signals in NMR, IR, and MS can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted)
  • -CH₂OH (Hydroxymethyl protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of 4.5-5.0 ppm.

  • Imidazole Proton (H-3): A singlet is anticipated around 7.0-7.5 ppm.

  • Tetrahydropyrazine Protons: A series of multiplets corresponding to the protons on the saturated pyrazine ring would appear in the upfield region, typically between 2.5 and 4.0 ppm.

¹³C NMR (Predicted)
  • -CH₂OH (Hydroxymethyl carbon): A signal in the range of 55-65 ppm.

  • Imidazole Carbons (C-1, C-3, C-8a): Signals in the aromatic region, typically between 110 and 150 ppm.

  • Tetrahydropyrazine Carbons (C-5, C-6, C-7): Aliphatic signals in the range of 40-55 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 154.0975.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aliphatic and aromatic): Absorptions between 2850-3100 cm⁻¹.

  • C=N and C=C Stretch: Bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.

  • C-O Stretch: An absorption in the 1000-1200 cm⁻¹ range.

Biological Activity and Therapeutic Potential

While specific biological data for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is not extensively documented, the broader class of imidazo[1,5-a]pyrazine derivatives has shown significant therapeutic potential.

Established Activities of the Imidazo[1,5-a]pyrazine Scaffold
  • Enzyme Inhibition: Derivatives of this scaffold have been reported as inhibitors of various enzymes, including Bruton's tyrosine kinase (BTK) and c-Src kinase, which are implicated in cancer and inflammatory diseases[5].

  • Bromodomain Inhibition: Certain imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a component of the SWI/SNF chromatin remodeling complex, which is a target in cancer therapy[6].

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Tetrahydro-imidazo[1,5-a]pyrazine derivatives have been patented as DPP-IV inhibitors for the treatment of diabetes.

The presence of the hydroxymethyl group in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol provides a handle for further chemical modification and could potentially influence its binding to biological targets through hydrogen bonding interactions. This makes it a valuable building block for the synthesis of more complex and potentially more potent drug candidates.

Conclusion and Future Perspectives

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol represents a key building block in the exploration of the chemical space around the medicinally important imidazo[1,5-a]pyrazine scaffold. While detailed characterization and a specific, optimized synthesis are yet to be widely published, its structural features suggest significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic strategies, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery. Future work should focus on the experimental validation of the proposed synthetic routes, comprehensive characterization of the molecule's physicochemical and pharmacological properties, and its utilization in the synthesis of new libraries of bioactive compounds.

References

  • ResearchGate. (2021, March). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. Retrieved from [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-85.
  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.... Retrieved from [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro- (9CI). Retrieved from [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2063-2074.
  • HETEROCYCLES. (2016, October 14). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. Retrieved from [Link]

  • NextSDS. (n.d.). Imidazo[1,5-a]pyrazine-3-methanol, 5,6,7,8-tetrahydro- (9CI). Retrieved from [Link]

  • PubMed. (2010, May 15). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • PMC. (2020, September 7). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][2][7]Diazepine-2-Carboxylates. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • PubMed. (2009, February 15). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Retrieved from [Link]

  • PubMed. (2003, October 16). Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones. Retrieved from [Link]

  • NextSDS. (n.d.). Imidazo[1,5-a]pyrazine-1-carboxamide, 5,6,7,8-tetrahydro-6-oxo- (9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydroimidazo[1.5-a]pyrazine. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: CAS 1083224-44-5 in Medicinal Chemistry and Drug Development

Executive Summary CAS 1083224-44-5, chemically identified as (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol , is a highly specialized bicyclic heterocyclic scaffold[1]. In modern drug discovery, this compound has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1083224-44-5, chemically identified as (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol , is a highly specialized bicyclic heterocyclic scaffold[1]. In modern drug discovery, this compound has emerged as a critical building block in the rational design of targeted therapeutics, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors[2]. This whitepaper provides researchers and drug development professionals with a comprehensive framework detailing the compound's physicochemical properties, structural rationale, and field-proven synthetic protocols.

Structural Significance and Physicochemical Profile

The imidazo[1,5-a]pyrazine core provides a rigid, nitrogen-rich framework that effectively mimics the nicotinamide pharmacophore of NAD+[3]. The structural features of CAS 1083224-44-5 offer several distinct advantages in medicinal chemistry:

  • Hydrogen Bonding: The hydroxymethyl group at the C1 position serves as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule within target kinase or polymerase active sites[2].

  • Solubility & PK Optimization: The basic secondary amine in the tetrahydropyrazine ring enhances aqueous solubility and allows for favorable salt formation (e.g., hydrochloride salts), which is vital for oral bioavailability[4].

Table 1: Key Physicochemical Parameters
ParameterValue / Description
CAS Registry Number 1083224-44-5[5]
IUPAC Name (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol[5]
Molecular Formula C₇H₁₁N₃O[5]
Molecular Weight 153.18 g/mol [5]
Typical Appearance Off-white to pale yellow solid
Standard Purity (Commercial) ≥ 97% (HPLC)[5]
Solubility Profile Soluble in Methanol, DMSO; slightly soluble in DCM

Mechanistic Pathway: PARP Inhibition (The "Why")

In the context of oncology, derivatives synthesized from CAS 1083224-44-5 (such as phthalazinone ketone derivatives) act as potent PARP-1/2 inhibitors[2]. By competitively binding to the catalytic domain of PARP, these inhibitors prevent NAD+ binding[3]. This blockade traps PARP at sites of single-strand DNA breaks (SSBs). During DNA replication, these trapped complexes collapse replication forks, causing double-strand breaks (DSBs). In tumor cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this induces a highly selective cell death mechanism known as synthetic lethality [3].

PARP_Pathway A DNA Damage (SSBs) B PARP-1/2 Recruitment A->B C NAD+ Binding & Poly-ADP-ribosylation B->C D DNA Repair & Cell Survival C->D E Imidazo-pyrazine Derivative F Catalytic Site Blockade E->F Competes with NAD+ F->C Inhibits G Synthetic Lethality (BRCA-mutant) F->G Traps PARP on DNA

Mechanism of PARP inhibition by imidazo[1,5-a]pyrazine derivatives.

Synthetic Methodologies & Experimental Protocols

The synthesis of CAS 1083224-44-5 is typically achieved via the chemoselective reduction of its corresponding ester precursor, Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate[2].

Expertise & Causality in Reagent SelectionSodium borohydride (NaBH₄) in ethanol is the preferred reductive system over stronger hydrides like Lithium Aluminum Hydride (LiAlH₄)[2]. Why? While LiAlH₄ is a powerful reducing agent, it risks over-reduction or ring-opening of the sensitive imidazo-pyrazine core. NaBH₄ provides a milder, chemoselective reduction of the ester to the primary alcohol while perfectly maintaining the integrity of the heterocyclic scaffold[2].

Furthermore, standard dichloromethane (DCM) extraction during workup often results in massive yield losses. Because the target molecule contains both a secondary amine and a hydroxyl group, it is highly hydrophilic. A highly polar organic solvent mixture (Chloroform/Isopropanol) is mandatory to force the product into the organic phase.

Synthesis N1 Starting Material Methyl ester derivative N2 Reduction NaBH4 in Ethanol (0°C to RT) N1->N2 N3 Reaction Monitoring LC-MS / TLC N2->N3 N4 Quench & Workup NH4Cl / CHCl3:iPrOH (3:1) N3->N4 Full conversion N5 Purification Silica Gel (DCM/MeOH/NH4OH) N4->N5 N6 Target Compound CAS 1083224-44-5 N5->N6 >97% Purity

Step-by-step synthetic workflow for CAS 1083224-44-5 via ester reduction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum yield and purity:

  • Reaction Setup: Dissolve Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 equivalent) in anhydrous ethanol (approx. 10 mL per mmol of substrate) under an inert nitrogen atmosphere[2].

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Borohydride (NaBH₄) (5.0 equivalents) portion-wise to control the evolution of hydrogen gas[2].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[2]. Self-Validation: Do not proceed to workup until LC-MS (ESI+) confirms the complete disappearance of the ester mass peak and the appearance of the [M+H]+ peak at m/z 154.2.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C to destroy excess hydride. Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with a Chloroform : Isopropanol (3:1 v/v) mixture (3 x 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Use a highly polar eluent system, typically DCM / MeOH / Aqueous NH₄OH (90:9:1), to prevent the basic amine from streaking on the column.

Analytical Characterization Protocol

To guarantee the trustworthiness of the synthesized batch, the following analytical validations must be performed[5]:

  • LC-MS (ESI+): Expected mass [M+H]+ = 154.2.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the hydroxymethyl protons (-CH₂OH) around δ 4.30 - 4.50 ppm, and the broad exchangeable signals for the -OH and -NH protons. The tetrahydropyrazine ring protons will appear as distinct multiplets between δ 2.80 and 4.00 ppm.

  • HPLC: Ensure a purity of ≥ 97% using a reverse-phase C18 column with a generic water/acetonitrile gradient containing 0.1% TFA or Formic Acid[6].

References

  • European Patent Office. "EP2604610A1 - Phthalazinone ketone derivative, preparation method thereof, and pharmaceutical use thereof." Google Patents.

Sources

Foundational

molecular weight and exact mass of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

An In-Depth Technical Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol: Physicochemical Properties and Analytical Considerations Authored by: A Senior Application Scientist Introduction (5,6,7,8-Tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol: Physicochemical Properties and Analytical Considerations

Authored by: A Senior Application Scientist

Introduction

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocyclic compound of interest in contemporary medicinal chemistry and drug discovery. Its core structure, a saturated imidazopyrazine ring system, is a key scaffold found in a variety of biologically active molecules. The presence of a hydroxymethyl group at the 1-position provides a crucial handle for further chemical modification and potential interaction with biological targets. This guide provides a detailed overview of the fundamental physicochemical properties of this compound, with a focus on its molecular weight and exact mass, and outlines a standard protocol for its characterization and quantification using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule for their work.

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. The tetrahydro-derivative, in particular, offers a three-dimensional structure that can be advantageous for fitting into the binding pockets of proteins. The methanol substituent can act as a hydrogen bond donor and acceptor, potentially influencing the compound's solubility and its interactions with biological macromolecules.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its behavior in both chemical and biological systems.

Molecular Formula and Structure

The chemical formula for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is C₇H₁₁N₃O . The structure consists of a fused bicyclic system where an imidazole ring is fused to a pyrazine ring, with the pyrazine ring being fully saturated (a piperazine ring). A methanol group is attached to the carbon atom at the 1-position of the imidazo[1,5-a]pyrazine ring system.

The hydrochloride salt of this compound is also a common form for handling and formulation.

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties that are critical for sample preparation, reaction stoichiometry, and mass spectrometry-based analysis.

PropertyValue
Molecular Formula C₇H₁₁N₃O
Average Molecular Weight 153.18 g/mol
Exact Mass 153.0902 Da

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the molecule, averaged over the natural isotopic abundances of the elements. It is typically used for bulk calculations, such as preparing solutions of a specific molarity.

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocol: Characterization by Mass Spectrometry

The following protocol outlines a standard method for the characterization and quantification of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol using liquid chromatography-mass spectrometry (LC-MS).

Objective:

To confirm the identity and assess the purity of a sample of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Materials:
  • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol sample

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • A suitable C18 reverse-phase HPLC column

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solution, prepare a working solution of 1 µg/mL in the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: High-resolution (e.g., Orbitrap)

    • Scan Range: m/z 50-500

    • Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺. A subsequent MS/MS fragmentation analysis can be performed to confirm the structure.

Expected Results:

In positive ion mode, the compound is expected to be detected as its protonated form, [M+H]⁺.

  • Expected m/z for [M+H]⁺: 154.0975

The high-resolution mass spectrometer should be able to measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the elemental composition of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the LC-MS analysis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution Injection Injection Working->Injection Column C18 Reverse-Phase Separation Injection->Column ESI Electrospray Ionization (ESI+) Column->ESI Analyzer High-Resolution Mass Analyzer ESI->Analyzer Detector Detection of [M+H]⁺ Analyzer->Detector Mass_Confirmation Exact Mass Confirmation Detector->Mass_Confirmation Purity Purity Assessment Detector->Purity

Caption: Workflow for the LC-MS analysis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Conclusion

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a molecule with significant potential in the field of drug discovery. A thorough understanding of its fundamental properties, such as molecular weight and exact mass, is the first step in any research endeavor. The application of powerful analytical techniques like high-resolution mass spectrometry is essential for verifying the identity and purity of this compound, ensuring the reliability and reproducibility of experimental results. The information and protocols provided in this guide serve as a valuable resource for scientists working with this and structurally related compounds.

References

Exploratory

safety data sheet (SDS) and handling for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

An In-depth Technical Guide to the Safe Handling of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol for Research and Development Introduction (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol for Research and Development

Introduction

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocyclic compound belonging to the imidazopyrazine class of molecules. This family of compounds is of significant interest in medicinal chemistry and drug discovery due to its presence in various pharmacologically active agents.[1][2] Derivatives of the imidazo[1,5-a]pyrazine core are being investigated for a range of therapeutic applications, including as c-Src inhibitors for the potential treatment of acute ischemic stroke.[3] As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to protect researchers and ensure the integrity of experimental work.

This guide provides a comprehensive overview of the safety considerations and handling procedures for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol. Due to the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, this document is built upon the precautionary principle. It synthesizes data from structurally similar compounds, the known hazards of its core chemical motifs (heterocyclic amines), and established best practices for handling novel research chemicals.[4]

Section 1: Hazard Identification and Risk Assessment

For any novel or sparsely documented chemical, a proactive and conservative risk assessment is the foundational element of laboratory safety.[5][6] The hazards of a new compound should be presumed based on the properties of structurally similar molecules until empirical data can prove otherwise.[4]

Inferred Hazards from Structural Analogues

The molecule (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol contains two key structural motifs that inform its potential hazard profile:

  • Heterocyclic Amine Core: The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system. Heterocyclic amines as a class are known to present significant health risks, with some compounds exhibiting mutagenic and carcinogenic properties.[7] Their biological activity stems from their ability to be metabolically activated into reactive species that can interact with DNA.[8] Therefore, until data suggests otherwise, this compound should be treated as a potential mutagen and carcinogen.

  • Methanol Group: The presence of a primary alcohol (-CH2OH) group suggests potential toxicity similar to methanol. Methanol is classified as toxic if swallowed, in contact with skin, or if inhaled, and is known to cause damage to organs, particularly the central nervous system and visual organs, through single or repeated exposure.[9][10]

Based on these structural alerts, a preliminary GHS classification can be inferred to guide handling procedures.

Table 1: Inferred GHS Hazard Classifications for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Hazard ClassCategoryHazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4 (Assumed)H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled.Based on the toxicity of the methanol functional group and general principles for novel amines.[9][10]
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation.Amines can be irritating to the skin.[11][12]
Serious Eye Damage/IrritationCategory 2 (Assumed)H319: Causes serious eye irritation.Common hazard for many organic chemicals, especially amines.[12][13]
Germ Cell MutagenicityCategory 2 (Assumed)H341: Suspected of causing genetic defects.Precautionary stance due to the heterocyclic amine core.[7]
CarcinogenicityCategory 2 (Assumed)H351: Suspected of causing cancer.Precautionary stance due to the heterocyclic amine core.[7]
Reproductive ToxicityCategory 1B/2 (Assumed)H360/H361: May damage fertility or the unborn child.A known hazard for methanol and a prudent assumption for a novel compound.[9]
Specific Target Organ Toxicity (Single Exposure)Category 1/2 (Assumed)H370/H371: Causes damage to organs / May cause damage to organs.Based on methanol's known effects on the central nervous system and visual organs.[10]
Specific Target Organ Toxicity (Repeated Exposure)Category 1/2 (Assumed)H372/H373: Causes damage to organs through prolonged or repeated exposure.Based on methanol's known chronic effects.[9]
Risk Assessment Workflow

A systematic risk assessment must be performed before any new experimental protocol involving this compound is initiated. This process ensures that all potential hazards are identified and controlled.

cluster_0 Risk Assessment Workflow A Step 1: Hazard Identification - Review structural analogues - Assume high toxicity (Precautionary Principle) - Consult literature on heterocyclic amines B Step 2: Exposure Assessment - Evaluate quantity used - Assess frequency and duration of handling - Identify potential routes of exposure (inhalation, dermal, ingestion) A->B Analyze the process C Step 3: Risk Characterization - Combine hazard and exposure data - Determine level of risk (Low, Medium, High) B->C Synthesize findings D Step 4: Control Strategy - Select Engineering Controls (Fume Hood) - Define required PPE - Establish Safe Work Practices (SOP) C->D Mitigate risk E Step 5: Review & Document - Document assessment in lab notebook - Review periodically or when protocol changes D->E Formalize procedure

Caption: A workflow for conducting a risk assessment for a novel research chemical.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent exposure controls are mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied. As elimination or substitution is not feasible in a research context, the focus lies on engineering controls and PPE.

Engineering Controls
  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of powders or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently. The selection of appropriate PPE is critical.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides adequate protection against minor splashes of alcohols and amines.[4] Always double-check glove compatibility charts for the specific solvents being used. Change gloves immediately if contamination is suspected.
Eye Protection ANSI Z87.1-compliant safety gogglesGoggles provide a seal around the eyes and offer superior protection against splashes compared to safety glasses.[4][13]
Skin and Body Flame-resistant lab coatA standard lab coat is the minimum requirement. Given the potential flammability of solvents used to dissolve the compound, a flame-resistant coat is advisable. Ensure the coat is fully buttoned.
Respiratory Not required if using a fume hoodA fume hood is the designated primary control for respiratory protection.[4] If a procedure absolutely cannot be performed in a hood, a full respiratory protection program must be implemented in consultation with Environmental Health & Safety (EH&S).

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the step-by-step process for safely handling (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, from retrieval to use in an experiment.

Preparation and Weighing
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and waste containers inside the hood.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Retrieve Compound: Transport the compound from its storage location to the fume hood in secondary containment.[4]

  • Weighing:

    • Tare an appropriate container (e.g., vial, flask) on a balance located within the fume hood or in close proximity.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating airborne dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the desired solvent (e.g., DMSO, Methanol) to the container with the weighed compound.

    • Use a vortex mixer or magnetic stirrer to ensure complete dissolution. Keep the container capped during mixing.

Use in Reactions and Post-Reaction Handling
  • Transfer: Use a calibrated pipette or syringe to transfer the solution. Perform all transfers within the fume hood.

  • Reaction Monitoring: Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.

  • Quenching: If the reaction requires quenching, add the quenching agent slowly and carefully, being mindful of any potential exothermic reactions.

  • Work-up: All extraction and purification steps must be performed within the fume hood.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Verify fume hood function - Assemble materials - Don full PPE Weigh 2. Weighing - Perform inside fume hood - Use clean spatula - Minimize dust creation Prep->Weigh Proceed Dissolve 3. Dissolution - Add solvent in hood - Cap container before mixing Weigh->Dissolve Proceed Transfer 4. Aliquoting/Transfer - Use pipette/syringe - Keep within containment Dissolve->Transfer Proceed Reaction 5. Reaction - Keep vessel labeled & in hood Transfer->Reaction Proceed Cleanup 6. Decontamination & Disposal - Decontaminate surfaces - Dispose of waste in labeled containers Reaction->Cleanup Conclude

Caption: A step-by-step workflow for the safe handling of potent research compounds.

Section 4: Storage, Spills, and Waste Disposal

Storage
  • Container: Store in the original, tightly sealed container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

  • Designated Area: If the compound is confirmed to be or is treated as acutely toxic or carcinogenic, it must be stored in a designated area with clear hazard labeling.[4]

  • Containment: The primary container should be kept in clearly labeled, leak-proof secondary containment.[4]

Spill Response

Treat any spill of this material as a major spill.[4]

  • Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate: Restrict access to the spill area.

  • Report: Inform your supervisor and the institutional EH&S department.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task.

    • Wear appropriate PPE, including respiratory protection if outside a fume hood.

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal
  • Solid Waste: All contaminated solid waste (gloves, weigh paper, absorbent pads) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[11]

Conclusion

The safe handling of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol requires a diligent and conservative approach rooted in the precautionary principle. By understanding the potential hazards inferred from its chemical structure, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safe work practices, researchers can minimize their risk of exposure. A thorough risk assessment performed before every procedure is the most critical step in ensuring a safe laboratory environment for the development of novel therapeutics.

References

  • Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville. [Link]

  • Division of Risk Assessment, Center for Biological Safety and Research . National Institute of Health Sciences, Japan. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies . Heliyon. [Link]

  • Hon, C. Y., et al. (2024). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study . ACS Chemical Health & Safety. [Link]

  • Imidazo[1,5-a]pyrazine-3-methanol, 5,6,7,8-tetrahydro- (9CI) - Chemical Substance Information . NextSDS. [Link]

  • Mori, G., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. [Link]

  • van Leeuwen, K., & Vermeire, T. (Eds.). (2007). Risk Assessment of Chemicals: An Introduction . Springer. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . A&A Pharmachem. [Link]

  • Hon, C. Y., et al. (2024). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study . ResearchGate. [Link]

  • Safety Data Sheet - Methanol Solution . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gevorgyan, A., et al. (2021). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands . ChemMedChem. [Link]

  • Safety Data Sheet - Moisture in Methanol . National Institute of Standards and Technology (NIST). [Link]

  • Raju, B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A . Trade Science Inc. Journals. [Link]

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors . ResearchGate. [Link]

  • Imidazo(1,5-a)pyrazine . PubChem, National Institutes of Health. [Link]

  • Munro, I. C., et al. (1993). Safety assessment of ingested heterocyclic amines: initial report . Regulatory Toxicology and Pharmacology. [Link]

  • Oh, Y., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke . Bioorganic & Medicinal Chemistry. [Link]

  • Felton, J. S., et al. (1997). Health risks of heterocyclic amines . Mutation Research. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

A Senior Application Scientist's Perspective on Navigating the ADME Landscape for a Novel Heterocyclic Scaffold Introduction: De-risking Drug Development Through Early and Comprehensive Pharmacokinetic Assessment The jou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating the ADME Landscape for a Novel Heterocyclic Scaffold

Introduction: De-risking Drug Development Through Early and Comprehensive Pharmacokinetic Assessment

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary driver of late-stage attrition. The molecule at the center of this guide, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, represents a class of heterocyclic compounds with significant therapeutic potential. However, its success hinges on a thorough understanding of how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of this molecule, designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "what" and "how" of experimental protocols but, more critically, the "why," to empower informed decision-making throughout the drug discovery pipeline.

The inherent structure of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, featuring a fused bicyclic system with both hydrogen bond donors and acceptors, presents a unique set of questions regarding its potential bioavailability, metabolic stability, and tissue penetration. This guide will systematically address these questions through a multi-tiered approach, beginning with in silico and in vitro assays for early-stage assessment and progressing to definitive in vivo studies.

Part 1: Foundational In Vitro and In Silico Profiling: Building a Predictive Framework

The initial stages of pharmacokinetic profiling are designed to be high-throughput and cost-effective, providing crucial data to guide medicinal chemistry efforts and prioritize compounds with the highest likelihood of success.

In Silico ADME Prediction: The First Glimpse into Pharmacokinetic Behavior

Before embarking on wet lab experiments, computational models can offer valuable predictions of a compound's ADME properties.[1][2][3] These in silico tools utilize the chemical structure of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol to estimate key parameters.

Key Predicted Properties:

  • Lipophilicity (LogP/LogD): Influences solubility, permeability, and plasma protein binding.

  • Aqueous Solubility: A prerequisite for absorption.

  • Plasma Protein Binding: The extent of binding affects the free fraction of the drug available to exert its therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeted therapies.

  • CYP450 Inhibition and Metabolism: Predicts potential for drug-drug interactions and metabolic liabilities.

Data Presentation: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight[Predicted Value]Adherence to Lipinski's Rule of Five
LogP[Predicted Value]Balance between solubility and permeability
Aqueous Solubility[Predicted Value]Potential for oral absorption
pKa[Predicted Value]Ionization state at physiological pH
Polar Surface Area[Predicted Value]Influence on membrane permeability
Number of H-bond Donors[Predicted Value]Adherence to Lipinski's Rule of Five
Number of H-bond Acceptors[Predicted Value]Adherence to Lipinski's Rule of Five
Blood-Brain Barrier Permeability[Predicted/Categorical]Potential for CNS activity
CYP2D6 Inhibition[Predicted/Categorical]Risk of drug-drug interactions
CYP3A4 Inhibition[Predicted/Categorical]Risk of drug-drug interactions

Note: The values in this table would be populated using a tool like SwissADME.[1]

In Vitro Permeability Assessment: The Caco-2 Bidirectional Assay

To experimentally assess the intestinal absorption potential of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, the Caco-2 permeability assay is the industry standard.[4][5] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4]

Experimental Rationale: By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, we can determine the apparent permeability (Papp) and the efflux ratio. A high efflux ratio can indicate the involvement of active transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[4]

Experimental Workflow Diagram:

G cluster_prep Cell Culture and Seeding cluster_exp Permeability Assay cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days to form a monolayer Culture for 21-25 days to form a monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days to form a monolayer Wash monolayer Wash monolayer Add test compound to either apical or basolateral side Add test compound to either apical or basolateral side Wash monolayer->Add test compound to either apical or basolateral side Incubate at 37°C Incubate at 37°C Add test compound to either apical or basolateral side->Incubate at 37°C Sample from receiver compartment at time points Sample from receiver compartment at time points Incubate at 37°C->Sample from receiver compartment at time points Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Sample from receiver compartment at time points->Quantify compound concentration by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound concentration by LC-MS/MS->Calculate Papp and Efflux Ratio G Prepare incubation mixture (microsomes/hepatocytes, buffer) Prepare incubation mixture (microsomes/hepatocytes, buffer) Add test compound Add test compound Prepare incubation mixture (microsomes/hepatocytes, buffer)->Add test compound Pre-incubate at 37°C Pre-incubate at 37°C Add test compound->Pre-incubate at 37°C Initiate reaction with NADPH (for microsomes) Initiate reaction with NADPH (for microsomes) Pre-incubate at 37°C->Initiate reaction with NADPH (for microsomes) Incubate at 37°C with shaking Incubate at 37°C with shaking Initiate reaction with NADPH (for microsomes)->Incubate at 37°C with shaking Quench reaction at time points with cold acetonitrile Quench reaction at time points with cold acetonitrile Incubate at 37°C with shaking->Quench reaction at time points with cold acetonitrile Centrifuge to pellet protein Centrifuge to pellet protein Quench reaction at time points with cold acetonitrile->Centrifuge to pellet protein Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge to pellet protein->Analyze supernatant by LC-MS/MS Determine rate of disappearance and calculate stability parameters Determine rate of disappearance and calculate stability parameters Analyze supernatant by LC-MS/MS->Determine rate of disappearance and calculate stability parameters

Caption: Metabolic Stability Assay Workflow.

Detailed Protocol:

  • Incubation Preparation: A reaction mixture containing liver microsomes (or hepatocytes), phosphate buffer, and the test compound is prepared.

  • Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH.

  • Time-course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Part 2: Definitive In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System

While in vitro assays are invaluable for screening and lead optimization, in vivo studies are essential for understanding the complete pharmacokinetic profile of a drug candidate in a complex biological system. [6][7][8][9]Rodent models, such as mice and rats, are commonly used in preclinical PK studies. [6][7] Experimental Rationale: In vivo studies provide critical information on the absorption, distribution, metabolism, and excretion of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol following administration via clinically relevant routes (e.g., oral and intravenous). These studies allow for the determination of key pharmacokinetic parameters that are essential for predicting human pharmacokinetics and designing first-in-human clinical trials. [6]

Single-Dose Pharmacokinetic Study in Rodents

A single-dose PK study in rats or mice is a cornerstone of preclinical drug development. [6][7]This study will involve administering (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol via both intravenous (IV) and oral (PO) routes to different groups of animals.

Experimental Workflow Diagram:

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize animals Acclimatize animals Fast animals overnight (for PO) Fast animals overnight (for PO) Acclimatize animals->Fast animals overnight (for PO) Administer compound (IV or PO) Administer compound (IV or PO) Fast animals overnight (for PO)->Administer compound (IV or PO) Collect blood samples at specified time points Collect blood samples at specified time points Administer compound (IV or PO)->Collect blood samples at specified time points Process blood to obtain plasma Process blood to obtain plasma Collect blood samples at specified time points->Process blood to obtain plasma Quantify compound in plasma by LC-MS/MS Quantify compound in plasma by LC-MS/MS Process blood to obtain plasma->Quantify compound in plasma by LC-MS/MS Perform pharmacokinetic analysis Perform pharmacokinetic analysis Quantify compound in plasma by LC-MS/MS->Perform pharmacokinetic analysis

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Foundational

The Strategic Utility of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount for accelerating drug discovery. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount for accelerating drug discovery. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5) has emerged as a highly privileged building block. Characterized by a fused bicyclic core and a highly reactive C1-hydroxymethyl handle, this compound serves as the foundational intermediate for synthesizing a vast array of active pharmaceutical ingredients (APIs). This technical guide explores the structural rationale, mechanistic applications, and validated experimental workflows associated with this critical pharmacophore.

Chemical Identity and Structural Rationale

The core structure of (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol consists of an electron-rich aromatic imidazole ring fused to a partially saturated pyrazine ring.

From a physicochemical perspective, the saturation at positions 5 through 8 introduces sp3 hybridization. This creates a puckered, non-planar conformation of the pyrazine ring, which significantly disrupts crystal lattice packing energy and enhances aqueous solubility compared to fully planar, aromatic analogs1[1].

The primary alcohol (methanol) group at the C1 position acts as a highly versatile synthetic handle. It allows medicinal chemists to perform divergent functionalizations—such as chemoselective oxidations, etherifications, or halogenations—without altering the spatial geometry of the core bicyclic system, which is often essential for target receptor binding.

Core Applications in Drug Development

The tetrahydroimidazo[1,5-a]pyrazine scaffold is heavily patented and utilized across diverse therapeutic areas:

  • Oncology (Hedgehog Pathway Antagonism): The Hedgehog (Hh) signaling pathway controls cell growth, and its aberrant activation is a known driver of malignancies. Derivatives of this core have been identified as potent Smoothened (SMO) antagonists (e.g., MK-5710 analogs), demonstrating efficacy in the low nanomolar range for Hh-dependent tumors2[2].

  • Endocrinology (DPP-4 Inhibition): Dipeptidyl peptidase IV (DPP-4) inhibitors are critical for managing Type 2 diabetes by prolonging the action of incretin hormones. The core acts as a rigidified bioisostere for piperazine/proline motifs, yielding highly selective DPP-4 inhibitors that regulate plasma glucose levels3[3].

  • Neurology (Orexin Receptor Antagonism): In the pursuit of novel sleep-promoting agents, 1-chloro-phenethyl derivatives of this scaffold have been developed as dual orexin receptor antagonists. The tunable lipophilicity of the core allows for precise optimization of blood-brain barrier (BBB) penetration.

  • Virology (HBV Nucleocapsid Assembly): The scaffold serves as a Core Protein Allosteric Modulator (CpAM). By replacing traditional tetrahydropyrazolo-pyrazine cores, these derivatives effectively disrupt Hepatitis B Virus (HBV) nucleocapsid assembly, offering a novel mechanism against drug-resistant HBV variants 4[4].

  • Epigenetics (CBP/P300 Inhibition): Recent patents highlight the use of imidazopiperazine derivatives as inhibitors of transcription activating proteins (CBP and P300), providing therapeutic avenues for autoimmune and fibrotic diseases5[5].

Mechanistic Insights & Signaling Pathways

To understand the oncological value of this scaffold, one must examine its role in the Hedgehog signaling pathway. By acting as a direct antagonist to the Smoothened (SMO) transmembrane protein, derivatives of this compound prevent the downstream nuclear translocation of GLI transcription factors, thereby silencing tumor proliferation genes.

Hh_Pathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits (Absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Imidazo[1,5-a]pyrazine Antagonist Inhibitor->SMO Blocks Activation TargetGenes Tumor Proliferation Genes GLI->TargetGenes Promotes Transcription

Caption: Hedgehog signaling pathway modulation by Smoothened antagonists.

Experimental Protocols & Workflows

The true value of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol lies in its synthetic divergence. Below is the workflow and validated protocols for generating and testing its derivatives.

Synthesis Start (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol Oxidation Chemoselective Oxidation (MnO2) Start->Oxidation Yields electrophile Esterification Etherification / Acylation Start->Esterification Direct OH functionalization Aldehyde C1-Aldehyde Intermediate Oxidation->Aldehyde RedAmination Reductive Amination Aldehyde->RedAmination Amine coupling API1 CNS Active Agents (Orexin Antagonists) RedAmination->API1 API2 Metabolic Agents (DPP-4 Inhibitors) Esterification->API2

Caption: Divergent synthetic workflow utilizing the C1-hydroxymethyl handle.

Protocol 1: Chemoselective Oxidation to C1-Aldehyde

Objective: Convert the C1-methanol group to an aldehyde to serve as an electrophile for reductive amination. Causality & Rationale: Activated manganese dioxide ( MnO2​ ) is deliberately selected over harsher oxidants (e.g., Jones reagent) or Swern conditions. MnO2​ provides strict chemoselectivity for allylic/benzylic-type alcohols (the C1-methanol is conjugated with the imidazole ring) and prevents over-oxidation to a carboxylic acid. Crucially, it avoids generating highly reactive electrophilic intermediates that could undesirably react with the basic secondary amine in the pyrazine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 eq of activated MnO2​ in a single portion.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature ( 25∘C ) for 12-16 hours. Monitor progression via TLC (DCM:MeOH 9:1).

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess DCM and ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is typically pure enough (>95% by NMR) for immediate downstream reductive amination.

Protocol 2: In Vitro Target Validation (DPP-4 Fluorometric Assay)

Objective: Evaluate the inhibitory potency ( IC50​ ) of synthesized derivatives against the DPP-4 enzyme. Causality & Rationale: The assay utilizes Gly-Pro-AMC (7-amino-4-methylcoumarin) as a substrate. DPP-4 specifically cleaves dipeptides with proline at the penultimate position. The release of free AMC shifts the fluorescence emission, creating a self-validating, real-time kinetic readout that is highly sensitive and eliminates the radiometric hazards of traditional assays.

Step-by-Step Procedure:

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA).

  • Compound Plating: Serially dilute the synthesized derivative in DMSO and plate 1 μL into a 96-well black opaque microplate.

  • Enzyme Addition: Add 49 μL of purified human DPP-4 enzyme (diluted in assay buffer to optimal specific activity) to the wells. Incubate at room temperature for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 50 μL of 100 μM Gly-Pro-AMC substrate to all wells.

  • Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) of AMC cleavage and plot against log[Inhibitor] to determine the IC50​ using non-linear regression.

Quantitative Data Summaries

The structural tuning of the tetrahydroimidazo[1,5-a]pyrazine core yields highly specific biological activities across completely different target classes. The table below summarizes the quantitative efficacy of representative derivatives.

Target ProteinDisease IndicationRepresentative Derivative ClassEfficacy MetricReference
Smoothened (SMO) Oncology (Hh-dependent tumors)MK-5710 analogs (Urea/Hydantoin substituted) IC50​ < 10 nM[2]
Orexin Receptors (OX1/OX2) Insomnia / Sleep Disorders1-chloro-phenethyl derivativesDual antagonism (low nM)
DPP-4 Type 2 DiabetesCyclopentyl-methanone derivatives IC50​ < 50 nM[3]
HBV Core Protein Hepatitis BTHPP bioisosteres EC50​ ~ 0.323 μM [4]

Conclusion

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is far more than a simple chemical building block; it is a privileged pharmacophore foundation. Its unique combination of a solubility-enhancing puckered pyrazine ring and a chemoselectively tunable hydroxymethyl handle makes it an indispensable asset. Whether designing BBB-penetrant neurological agents or highly selective oncological pathway antagonists, this core provides the geometric and electronic parameters necessary for modern rational drug design.

References

  • Identification of MK-5710 ((8aS)-8a-methyl-1,3-dioxo-2-[(1S,2R)-2-phenylcyclopropyl]-N-(1-phenyl-1H-pyrazol-5-yl)hexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxamide)
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • EP2230241A1 - Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof Source: Google Patents URL
  • Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists.
  • US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • 8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Source: Smolecule URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol core represents a valuable scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol core represents a valuable scaffold in medicinal chemistry and drug discovery. Its saturated heterocyclic system imparts three-dimensional character, which can lead to improved pharmacokinetic properties, while the fused imidazo-pyrazine motif offers multiple points for functionalization, enabling the exploration of chemical space to optimize biological activity.[1][2] The primary alcohol at the 1-position is a particularly attractive handle for introducing diversity through modern cross-coupling methodologies. This guide provides a detailed exploration of potential cross-coupling strategies, focusing on practical protocols and the underlying scientific rationale for derivatizing this promising heterocyclic methanol.

The Central Challenge: Activating the C(sp³)–O Bond

Direct cross-coupling of the primary alcohol in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is inherently challenging. The C(sp³)–O bond is strong and not readily susceptible to oxidative addition to low-valent transition metal catalysts, a key step in most cross-coupling catalytic cycles.[3][4] Therefore, a crucial initial step is the in situ or prior activation of the hydroxymethyl group to transform it into a more suitable electrophilic partner for cross-coupling reactions.

Two primary strategies for this activation are considered:

  • Conversion to a Pseudohalide or Halide: A classic and reliable approach involves converting the alcohol to a more reactive leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). This creates a substrate amenable to a wide range of standard cross-coupling reactions.

  • Deoxygenative Activation: More modern approaches can activate the alcohol in situ, avoiding a separate synthetic step. This can involve reagents like triphenylphosphonium anhydride trifluoromethanesulfonate (Hendrickson reagent) to facilitate conversion to an alkyl bromide intermediate, which then undergoes nickel-catalyzed coupling.[5]

Visualizing the General Cross-Coupling Workflow

The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction, which forms the basis for the protocols described in this guide.

Cross_Coupling_Workflow cluster_activation Activation of (A)-CH2OH cluster_catalytic_cycle Catalytic Cycle cluster_products Outcome A_CH2OH (A)-CH2OH (Starting Material) A_CH2X (A)-CH2X (Activated Intermediate, X = Br, OTs, etc.) A_CH2OH->A_CH2X Activation Step OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd 1. (A)-CH2X Transmetal Transmetalation OxAdd->Transmetal 2. Coupling Partner (e.g., R-B(OH)2) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Coupled_Product (A)-CH2-R (Final Product) RedElim->Coupled_Product caption General workflow for cross-coupling reactions.

Caption: General workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[6] For our substrate, this first requires conversion of the alcohol to a halide.

Part A: Conversion of Alcohol to Bromide

This protocol is a prerequisite for the subsequent Suzuki-Miyaura coupling.

Materials:

  • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add CBr₄ (1.5 eq).

  • Slowly add a solution of PPh₃ (1.5 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Part B: Suzuki-Miyaura Coupling

Materials:

  • 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (from Part A)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (4-10 mol%)[7]

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the arylboronic acid, Pd(OAc)₂, the phosphine or NHC ligand, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with a biarylphosphine ligandBiarylphosphine ligands often provide high stability and activity for C(sp³)-C(sp²) couplings.[8]
Base K₃PO₄A moderately strong base, effective in Suzuki couplings and generally compatible with many functional groups.[9]
Solvent Dioxane/WaterThe aqueous component is often necessary for the transmetalation step in the Suzuki catalytic cycle.[9]
Temperature 80-110 °CSufficient to promote the catalytic cycle without causing degradation of the starting materials or products.

Protocol 2: Buchwald-Hartwig-Type C–O Cross-Coupling (O-Arylation)

This protocol directly functionalizes the alcohol, forming an ether linkage without the need for prior activation to a halide. This is a powerful method for synthesizing alkyl aryl ethers.[3][10]

Buchwald_Hartwig_CO A_CH2OH (A)-CH2OH Product (A)-CH2-O-Ar (Aryl Ether) A_CH2OH->Product Ar_X Aryl Halide (Ar-X) Ar_X->Product Base Base (e.g., NaOtBu) Base->Product Catalyst Pd Catalyst + Ligand Catalyst->Product caption Key components for Buchwald-Hartwig C-O coupling.

Caption: Key components for Buchwald-Hartwig C-O coupling.

Materials:

  • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

  • Aryl halide (or triflate) (1.0 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Specialized biaryl phosphine ligand (e.g., L2 or L8 for challenging couplings) (2-6 mol%)[3][10]

  • A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, THF), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq) as a solution in the reaction solvent.

  • Seal the vessel and heat to 70-100 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Cool the reaction to room temperature, and quench carefully with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ with a specialized biaryl phosphine ligand (L8 for electron-rich aryl halides)Reductive elimination can be challenging in C-O coupling; specialized ligands are designed to facilitate this step and prevent side reactions like β-hydride elimination.[3][4]
Base NaOtBuA strong base is typically required to deprotonate the alcohol, forming the active nucleophile.
Solvent TolueneAn aprotic solvent is crucial to prevent interference with the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) active species is sensitive to oxygen.

Protocol 3: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

Similar to the Suzuki reaction, the Sonogashira coupling requires an activated substrate. This protocol assumes the use of 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from Protocol 1, Part A. The Sonogashira reaction is highly valuable for introducing alkyne functionalities.[11][12]

Materials:

  • 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (cocatalyst) (0.5 - 2 mol%)

  • A suitable amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF), degassed

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 1-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Separate the organic layer, extract the aqueous layer, and combine the organic phases.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and widely used catalyst system for Sonogashira coupling. The copper cocatalyst is crucial for the formation of the copper acetylide intermediate.[11][12]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and as a solvent. It also scavenges the HBr byproduct.[11]
Solvent THF or DMFPolar aprotic solvents that are effective at solubilizing the reactants.
Temperature Room Temperature to 50 °CSonogashira couplings can often be run under mild temperature conditions.[11]

Concluding Remarks for the Research Scientist

The derivatization of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol via cross-coupling reactions offers a powerful avenue for the synthesis of novel compounds for drug discovery and development. The key to success lies in the initial activation of the primary alcohol. While conversion to a halide provides a versatile intermediate for established methods like Suzuki and Sonogashira couplings, direct C-O arylation via a Buchwald-Hartwig type reaction presents a more atom-economical approach. The choice of catalyst, and particularly the ligand, is critical and should be tailored to the specific coupling partners.[7] The protocols provided herein serve as a robust starting point for the exploration of this valuable chemical space.

References

  • One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Organic Letters - ACS Publications. Available at: [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. Available at: [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. Available at: [Link]

  • Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols. PubMed. Available at: [Link]

  • Scheme 9 Combined activation of secondary and primary alcohols. ResearchGate. Available at: [Link]

  • Advances in Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. DSpace@MIT. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Cross-Coupling of Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic cross‐coupling of secondary alcohols and challenges in three-component alcohol assembly. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes. Journal of the American Chemical Society. Available at: [Link]

  • SELECTIVE CROSS-DEHYDROGENATIVE COUPLING OF N-PHENYLTETRAHYDROISOQUINOLINES IN AQUEOUS MEDIA USING POLY(ANILINE SULFONIC ACID)/G. HETEROCYCLES. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. Available at: [Link]

  • Copper-free palladium-catalyzed Sonogashira and Hiyama cross-couplings using aryl imidazol-1-ylsulfonates. Find an Expert - The University of Melbourne. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Cross coupling reactions in organic synthesis themed issue. Pohang University of Science and Technology. Available at: [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Universidade da Beira Interior. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar. Available at: [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

Sources

Application

Strategic Incorporation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol in Advanced API Synthesis

Content Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Pharmacological Rationale (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Pharmacological Rationale

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5) has emerged as a privileged bicyclic scaffold in modern drug discovery. The fused imidazo-pyrazine ring system mimics the steric and electronic profiles of natural purines and pyrimidines, providing excellent metabolic stability, tunable lipophilicity, and precise conformational rigidity. This makes it an ideal pharmacophore for targeting deep kinase ATP-binding pockets and complex protein-protein interfaces.

Recent literature and patent landscapes highlight its extensive use in the development of next-generation oncology therapeutics. Specifically, this scaffold is a critical structural component in the synthesis of KRAS G12C inhibitors[1], PI3K/AKT pathway inhibitors[2], PARP DNA-repair inhibitors[3], and CBP/p300 transcription activating protein modulators[4]. Furthermore, its derivatives have shown significant efficacy as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of metabolic disorders[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12C) Pathway RTK->KRAS PI3K PI3K / AKT Pathway KRAS->PI3K Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis PARP PARP DNA Repair Mechanism PARP->Apoptosis Synthetic Lethality API Imidazo[1,5-a]pyrazine API (Target Inhibitor) API->KRAS Inhibits API->PI3K Inhibits API->PARP Inhibits

Figure 1: Pharmacological pathways targeted by imidazo[1,5-a]pyrazine-based APIs.

Mechanistic Insights & Synthetic Strategy

As a Senior Application Scientist, it is crucial to understand the causality behind the synthetic manipulation of this molecule. The synthetic utility of (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol lies in its two orthogonal functional handles:

  • The N7 Secondary Amine: The nitrogen at position 7 of the piperazine ring is highly nucleophilic. It serves as the primary site for late-stage diversification via acylation, alkylation, or SNAr reactions[6]. To prevent unwanted side reactions during the elaboration of the imidazole ring, this site must be protected early in the synthetic sequence (typically using a tert-butyloxycarbonyl (Boc) group).

  • The C1 Hydroxymethyl Group: The primary alcohol on the imidazole ring is a versatile precursor. Depending on the target API, it can be oxidized to an aldehyde for reductive amination[7], oxidized to a carboxylic acid for amide coupling (crucial for PARP and PI3K inhibitors)[8], or converted to a mesylate/halide for nucleophilic displacement. The electronic properties of the adjacent electron-rich imidazole ring facilitate smooth oxidation but require careful selection of reagents to prevent over-oxidation or oxidative cleavage of the core.

Quantitative Optimization of C1-Hydroxyl Oxidation

When synthesizing PARP or PI3K inhibitors, the C1-methanol must be oxidized to a carboxylic acid to facilitate amide coupling[9]. Table 1 summarizes the optimization data, demonstrating why a TEMPO/BAIB system is the superior choice for this specific scaffold.

Table 1: Optimization of C1-Hydroxymethyl Oxidation to Carboxylic Acid

Oxidant SystemSolvent SystemTime (h)Yield (%)Mechanistic Observation / Causality
KMnO₄ H₂O / Acetone422%Severe oxidative degradation and ring cleavage of the imidazo-pyrazine core.
Swern Oxidation DCM / DMSO6N/AArrests at the aldehyde stage; requires a secondary oxidation step (e.g., Pinnick).
Dess-Martin (DMP) DCM2N/AArrests at the aldehyde stage; highly moisture-sensitive and atom-inefficient.
TEMPO / BAIB MeCN / H₂O1285% Chemoselective smooth conversion to carboxylic acid; bicyclic core remains completely intact.

Experimental Protocols

The following self-validating protocols describe a highly optimized workflow for incorporating this scaffold into a target API, focusing on N7-protection, C1-oxidation to a carboxylic acid, and subsequent amide coupling.

Workflow SM (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol Step1 Protocol A N7-Boc Protection SM->Step1 Step2 Protocol B C1-OH Oxidation (TEMPO/BAIB) Step1->Step2 Step3 Protocol C Amide Coupling & N7-Deprotection Step2->Step3 API Target API Core (Hydrochloride Salt) Step3->API

Figure 2: Synthetic workflow for incorporating the imidazo[1,5-a]pyrazine scaffold.

Protocol A: Regioselective N7-Protection

Rationale: The N7 amine is the most nucleophilic site on the molecule. Protection is mandatory before manipulating the C1-hydroxyl group to prevent polymerization or unwanted N-oxidation.

  • Initiation: Suspend (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol) and cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Protection: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11.0 mmol) dissolved in 10 mL of DCM over 15 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (ninhydrin stain).

  • Work-up: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash chromatography (silica gel, gradient elution 0-10% Methanol in DCM) to yield tert-butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate as a white solid.

Protocol B: Chemoselective Oxidation of the C1-Hydroxymethyl Group

Rationale: Conversion of the primary alcohol to a carboxylic acid provides a robust electrophilic handle for amide coupling, a key structural feature in the synthesis of CBP/p300[10] and PARP inhibitors[8].

  • Solvation: Dissolve the Boc-protected intermediate from Protocol A (1.0 eq, 8.0 mmol) in a biphasic mixture of acetonitrile and water (1:1 v/v, 40 mL).

  • Catalyst Addition: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq, 0.8 mmol) followed by (diacetoxyiodo)benzene (BAIB) (2.2 eq, 17.6 mmol).

  • Oxidation: Stir the mixture vigorously at room temperature for 12 hours. The dual-oxidant system ensures complete conversion to the carboxylic acid without degrading the delicate imidazo-pyrazine core.

  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any excess oxidant. Stir for 15 minutes.

  • Extraction: Adjust the pH of the aqueous layer to 4.0 using 1M HCl. Extract the aqueous layer with ethyl acetate (EtOAc) (3 × 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate to afford 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid.

Protocol C: Amide Coupling and N7-Deprotection (API Core Assembly)

Rationale: The carboxylic acid is coupled with a complex amine (e.g., an aniline derivative) to form the API's right-hand pharmacophore. Subsequent Boc-deprotection liberates the N7 amine for final functionalization[9].

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq, 6.0 mmol) and DIPEA (3.0 eq, 15.0 mmol). Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Coupling: Add the target complex amine (1.1 eq, 5.5 mmol) and stir the reaction mixture for 6 hours at room temperature.

  • Work-up: Dilute the mixture with 100 mL of ice-cold water to precipitate the product. Extract with EtOAc (3 × 40 mL), wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: To liberate the N7 amine, treat the crude Boc-protected amide with a 4M solution of HCl in dioxane (10.0 eq) at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture in vacuo, triturate the resulting residue with diethyl ether, and filter to yield the final API core as a highly pure hydrochloride salt, ready for final N7-acylation or alkylation.

References

  • US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • EP2230241A1 - Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof Source: Google Patents URL
  • PHTHALAZINONE KETONE DERIVATIVE, PREPARATION METHOD THEREOF, AND PHARMACEUTICAL USE THEREOF Source: European Patent Office - EP 2604610 URL
  • WO2024151930A1 - PI3K inhibitors and methods of making and using the same Source: Google Patents URL
  • WO2022047093A1 - Vinyl imidazole compounds as inhibitors of KRAS Source: Google Patents URL

Sources

Method

Application Note: Catalyst Selection and Optimization for the Synthesis of the Tetrahydroimidazo[1,5-a]pyrazine Scaffold

Introduction & Scientific Context The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif in numerous therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif in numerous therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors, Hedgehog/Smoothened pathway antagonists, and dual orexin receptor antagonists (DORAs) targeting sleep disorders[1].

The construction of this bicyclic system typically relies on a two-phase synthetic strategy: the initial cyclization to form the fully aromatic imidazo[1,5-a]pyrazine core, followed by the chemoselective hydrogenation of the pyrazine ring[2]. Achieving high yields and purity hinges critically on catalyst selection during the reduction phase. The primary challenge lies in the chemoselectivity: reducing the pyrazine moiety while preserving the aromaticity of the imidazole ring and avoiding the cleavage of sensitive functional groups (e.g., halogens or trifluoromethyl groups)[3].

Mechanistic Rationale for Catalyst Selection

Chemoselectivity and Aromaticity

The differential reactivity of the two fused rings dictates the catalyst choice. The pyrazine ring possesses lower aromatic stabilization energy compared to the imidazole ring. Consequently, heterogeneous catalysis using Palladium on Carbon (Pd/C) under mild conditions (room temperature, 1 atm H2​ ) selectively saturates the pyrazine ring[2].

Causality Behind Experimental Choices
  • Why 10% Pd/C? Palladium provides the optimal d-band center for the dissociative adsorption of hydrogen gas without over-binding the nitrogen-rich heterocycle. A 10% loading ensures a sufficient active surface area for reasonable reaction times (12–18 hours) while preventing the over-reduction often seen with more aggressive catalysts like Raney Nickel.

  • Why Ethanol as a Solvent? Protic solvents like anhydrous ethanol are superior for this reduction. Ethanol enhances the solubility of the polar imidazo[1,5-a]pyrazine intermediate and facilitates proton-coupled electron transfer at the catalyst surface, accelerating the reduction of the pyrazine nitrogen atoms[3].

  • Alternative Catalysts: For substrates bearing sensitive halogens (e.g., 1-chloro derivatives), standard Pd/C can cause unwanted hydrodehalogenation. In such cases, switching to Platinum Oxide ( PtO2​ ) or doping the Pd/C with a catalyst poison (like ethylenediamine) is required to maintain the integrity of the halogen substituent[1].

Synthetic Workflow & Visualization

The following diagram illustrates the logical progression from acyclic precursors to the final tetrahydroimidazo[1,5-a]pyrazine scaffold, highlighting the critical catalytic step.

G N1 Pyrazine-2-methylamine (Starting Material) N2 Amide Intermediate (Acylation) N1->N2 Acid Anhydride 0°C to RT N3 Imidazo[1,5-a]pyrazine Core (POCl3 / P2O5 Cyclization) N2->N3 POCl3 / P2O5 Reflux N4 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (Chemoselective Reduction) N3->N4 H2 (1 atm), 10% Pd/C Ethanol, RT

Fig 1. Synthetic workflow for the tetrahydroimidazo[1,5-a]pyrazine scaffold.

Quantitative Data: Catalyst Comparison

The table below summarizes the performance of various catalytic systems for the reduction of the imidazo[1,5-a]pyrazine core based on substrate properties.

Catalyst SystemSubstrate ScopeChemoselectivityTypical YieldReaction Conditions
10% Pd/C Unsubstituted / Alkyl / CF3​ High (Pyrazine only)85–99% H2​ (1 atm), EtOH, RT[2][3]
5% PtO2​ Halogenated (e.g., Cl, Br)Moderate to High60–75% H2​ (1–2 atm), EtOAc, RT
Raney Nickel Sterically HinderedLow (Risk of ring cleavage)< 50% H2​ (5 atm), MeOH, 50°C
Pd/C + Ethylenediamine Benzyl-protected aminesHigh (Prevents debenzylation)70–85% H2​ (1 atm), MeOH, RT

Experimental Protocol: Chemoselective Hydrogenation

This protocol outlines a self-validating system for the synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine using Pd/C[3].

Materials Required
  • 3-trifluoromethyl-imidazo[1,5-a]pyrazin-1-amine (1.0 eq, e.g., 12.0 g)

  • 10% Palladium on Carbon (Pd/C) (approx. 5% w/w relative to substrate, e.g., 500 mg)

  • Anhydrous Ethanol (150 mL)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite (for filtration)

Step-by-Step Methodology

Step 1: Substrate Preparation & Inertion

  • Transfer 12.0 g of the imidazo[1,5-a]pyrazine precursor into a clean, dry 500 mL round-bottom flask.

  • Add 150 mL of anhydrous ethanol. Stir until the substrate is completely dissolved. Note: Complete dissolution is critical to prevent the catalyst from being trapped in unreacted solid matrices.

  • Seal the flask with a rubber septum and purge the system with inert Nitrogen ( N2​ ) gas for 10 minutes.

Step 2: Catalyst Addition 4. Briefly remove the septum and carefully add 500 mg of 10% Pd/C. Safety Warning: Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Always add the catalyst under a blanket of inert gas. 5. Re-seal the flask and purge again with N2​ for 5 minutes.

Step 3: Hydrogenation 6. Evacuate the flask briefly and backfill with Hydrogen ( H2​ ) using a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere. 7. Stir the reaction mixture vigorously at room temperature (20–25°C) overnight (approx. 12–16 hours). Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is deemed complete when the mass of the starting material disappears and the [M+H]+ peak corresponding to the addition of 4 mass units (two H2​ molecules) becomes the base peak.

Step 4: Workup and Isolation 8. Once complete, purge the flask thoroughly with N2​ to remove all residual hydrogen gas. 9. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Dry the resulting brown solid under high vacuum to afford the pure 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine (Yields typically >95%)[3].

References

  • Sifferlen, T., et al. "Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2." Bioorganic & Medicinal Chemistry Letters. 1

  • EvitaChem Technical Data. "3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine Synthesis Methods." EvitaChem.3

  • Google Patents (EP2230241A1). "Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof." European Patent Office.2

Sources

Application

derivatization of the hydroxyl group in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

An In-Depth Technical Guide to the Derivatization of the Hydroxyl Group in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol Authored by: A Senior Application Scientist Abstract This comprehensive guide provides det...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Derivatization of the Hydroxyl Group in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the primary hydroxyl group of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol. The derivatization of this functional group is a critical step in medicinal chemistry and drug development, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Furthermore, it is an essential strategy for establishing Structure-Activity Relationships (SAR). This document presents two robust and widely applicable derivatization strategies: Esterification (Acylation) and Etherification (Williamson Ether Synthesis) . Each section offers a theoretical background, detailed step-by-step protocols, characterization methods, and troubleshooting advice to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Derivatizing (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

The (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine) scaffold is a privileged heterocyclic structure in modern drug discovery, appearing in molecules targeting a range of biological pathways.[1][2] The presence of a primary alcohol in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol offers a versatile synthetic handle for molecular optimization. The hydroxyl group, while contributing to aqueous solubility through hydrogen bonding, can also be a site of rapid metabolic degradation (e.g., oxidation or glucuronidation).

Derivatization of this hydroxyl group serves several key purposes:

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group to a less polar ester or ether can significantly increase a compound's lipophilicity, potentially improving its membrane permeability and oral absorption.

  • Enhancement of Metabolic Stability: Masking the hydroxyl group can prevent Phase I (oxidation) and Phase II (conjugation) metabolism, thereby increasing the compound's in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: Creating a library of ester and ether derivatives allows for systematic exploration of the steric and electronic requirements of the target protein's binding pocket.

  • Prodrug Strategies: Ester derivatives can be designed to be stable in the gastrointestinal tract but are cleaved by esterases in the plasma or target tissues to release the active parent drug.

This guide provides the foundational chemistry required to execute these strategic modifications efficiently and reliably.

Derivatization via Esterification (Acylation)

Acylation is a straightforward and high-yielding method to convert a primary alcohol into an ester. This is typically achieved using an acylating agent like an acid anhydride or acyl chloride in the presence of a base.[3] We present a mild and efficient protocol using acetic anhydride and sodium bicarbonate, which is well-suited for substrates containing sensitive functional groups or basic nitrogen atoms, as found in our target molecule.[4][5]

Principle of the Reaction

The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks one of the electrophilic carbonyl carbons of the acetic anhydride. A mild base, such as sodium bicarbonate (NaHCO₃), acts as an acid scavenger, neutralizing the acetic acid byproduct and driving the reaction to completion.

Caption: General scheme for the acylation of a primary alcohol.

Detailed Experimental Protocol: Acetylation

Materials and Reagents:

  • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq)

  • Acetic Anhydride (Ac₂O) (5.0 eq)

  • Sodium Bicarbonate (NaHCO₃), dried (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq) and dried sodium bicarbonate (2.5 eq).

  • Add anhydrous DCM or EtOAc to dissolve/suspend the starting material (approx. 0.1 M concentration).

  • Begin vigorous stirring and add acetic anhydride (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure ester derivative.

Characterization and Data

Successful esterification can be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observation for Ester Product
¹H NMR Appearance of a new singlet at ~2.1 ppm (3H) for the acetyl methyl group. A downfield shift of the methylene protons (-CH₂OH to -CH₂OAc) adjacent to the newly formed ester.
¹³C NMR Appearance of a new carbonyl carbon signal at ~170-171 ppm and a methyl signal at ~21 ppm.
FT-IR Disappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting material. Appearance of a strong C=O stretch at ~1735-1745 cm⁻¹.
LC-MS An increase in the molecular weight corresponding to the addition of an acetyl group (+42.04 Da).
Troubleshooting
  • Incomplete Reaction: If the reaction stalls, consider gently heating to 40°C. Ensure that the NaHCO₃ and solvent are thoroughly dried, as water can hydrolyze the anhydride.[5]

  • Low Yield: Product may be lost to the aqueous layer if it has significant water solubility. Perform additional extractions. Ensure the pH of the aqueous layer is basic during work-up to keep the heterocyclic amines deprotonated and in the organic phase.

  • Side Reactions: The nitrogen atoms in the pyrazine ring are potential nucleophiles. However, under these mild basic conditions, O-acylation is highly favored over N-acylation for the primary alcohol.

Derivatization via Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and fundamental method for preparing ethers.[6] It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism.[7] This method is ideal for introducing small alkyl groups (e.g., methyl, ethyl) or a benzyl group, which can significantly alter the compound's properties and act as a stable protecting group.

Principle of the Reaction

The synthesis is a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the alcohol to form a sodium alkoxide. This highly nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in a classic Sₙ2 reaction to form the ether linkage.[8][9]

Caption: Workflow for the Williamson Ether Synthesis.

Detailed Experimental Protocol: Methylation

Materials and Reagents:

  • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Safety First: NaH reacts violently with water to produce flammable hydrogen gas. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Wash the NaH dispersion (1.1 eq) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of inert gas.

  • Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0°C (ice bath).

  • Dissolve (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. The formation of the alkoxide is now complete.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Dilute with water and extract with a suitable organic solvent (e.g., EtOAc, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

Characterization and Data
TechniqueExpected Observation for Ether Product
¹H NMR Appearance of a new singlet at ~3.3-3.4 ppm (3H) for the methoxy methyl group. A slight shift of the adjacent methylene protons (-CH₂-O-CH₃).
¹³C NMR Appearance of a new methoxy carbon signal at ~59 ppm.
FT-IR Disappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting alcohol.
LC-MS An increase in the molecular weight corresponding to the addition of a methyl group (+14.03 Da).
Troubleshooting
  • No Reaction: Ensure the starting alcohol and solvent are completely anhydrous, as any moisture will quench the NaH. Use freshly opened anhydrous solvents.

  • Low Yield: The Sₙ2 reaction is sensitive to steric hindrance. This protocol works best with unhindered primary halides like methyl iodide or benzyl bromide. Using secondary or tertiary halides will lead to elimination products.[6][7]

  • Potential N-alkylation: While O-alkylation is generally faster after deprotonation of the alcohol, competitive N-alkylation on the pyrazine ring is possible. Purification by chromatography is essential to separate potential regioisomers. Using a less polar aprotic solvent like THF can favor O-alkylation over N-alkylation compared to more polar solvents like DMF.

References

  • Gajare, V. S., Shingare, M. S., & Bandgar, B. P. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 18(12), 14786-14796. [Link]

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Derivatization reagents for GC. Chromatography. [Link]

  • Ciriminna, R., & Pagliaro, M. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ACS Omega, 4(5), 8493-8498. [Link]

  • Welch Materials, Inc. (2024). Introduction to Common Derivatization Methods and Application Examples. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). GC Derivatization Reagents. [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-18. [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. [Link]

  • Gajare, V. S., Shingare, M. S., & Bandgar, B. P. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. [Link]

  • Chandregowda, V., & Reddy, G. C. (2007). Highly Selective Acylation of Alcohols Using Enol Esters Catalyzed by Iminophosphoranes. The Journal of Organic Chemistry, 72(24), 9359-9362. [Link]

  • Das, B., & Kumar, A. (2016). Selective acetylation of primary alcohols by ethyl acetate. Tetrahedron Letters, 57(48), 5395-5398. [Link]

  • Zhang, Y., & Wang, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Saman, D., & Turek, M. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Visualized Experiments, (74), e50329. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Schneider, E., et al. (2021). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. ChemMedChem. [Link]

  • Li, Z., et al. (2019). Formation of Methylene Linkage for N-Heterocycles: Sequential C–H and C–O Bond Functionalization of Methanol with Cosolvent Water. The Journal of Organic Chemistry. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Liao, H. W., et al. (2025). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Analytica Chimica Acta. [Link]

  • Al-Bayati, R. I. H., & Hussein, F. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. [Link]

  • Yurttaş, L., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Semantic Scholar. [Link]

  • Zhang, L., et al. (2015). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules. [Link]

  • NextSDS. (n.d.). 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester. [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl. [Link]

  • Al-Issa, S. A. A., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Ghanim, F. H., & Al-Amiery, A. A. (2013). Synthesis and characterization of heterocyclic compounds from amine derivative. Journal of Kufa for Chemical Sciences. [Link]

  • ChemBK. (2024). Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro- (9CI). [Link]

  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences. [Link]

  • Chen, Y. C., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules. [Link]

  • Dodd, D. S., et al. (2003). Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones. Organic Letters. [Link]

  • Hu, L., et al. (2022). One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst. Green Chemistry. [Link]

  • NextSDS. (n.d.). Imidazo[1,5-a]pyrazine-3-methanol, 5,6,7,8-tetrahydro- (9CI). [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis of Peptidomimetics Utilizing (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Executive Summary & Mechanistic Rationale The integration of privileged small-molecule pharmacophores into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The bicyclic heterocycle (5,6,7,8-Tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of privileged small-molecule pharmacophores into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The bicyclic heterocycle (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol offers a highly versatile scaffold for such applications. The imidazo[1,5-a]pyrazine core is a validated pharmacophore critical to the activity of transcription activating protein inhibitors (e.g., CBP/P300) 1, mTORC1/2 kinase inhibitors (e.g., OSI-027) 2, MEK inhibitors (e.g., GDC-0623) 3, and emerging KRAS inhibitors 4.

In the context of Solid-Phase Peptide Synthesis (SPPS), this specific building block is uniquely advantageous. It possesses two orthogonal reactive sites:

  • A primary alcohol (hydroxymethyl group at C1): Serves as an ideal anchoring point for acid-labile resins.

  • A secondary amine (N7 of the pyrazine ring): Serves as the initiation point for peptide chain elongation.

By anchoring the primary alcohol to a 2-Chlorotrityl chloride (2-CTC) resin, the resin acts simultaneously as a solid support and a transient protecting group for the hydroxyl moiety. Subsequent acylation of the secondary amine yields a C-terminally modified peptidomimetic that exhibits enhanced proteolytic stability and target affinity.

CBP_Pathway Oncogene Oncogenic Signaling (e.g., MYC, KRAS) CBP Target Kinases / Co-activators (mTOR, CBP/P300) Oncogene->CBP Tumor Tumor Proliferation & Survival CBP->Tumor Inhibitor Imidazo[1,5-a]pyrazine Peptidomimetic Inhibitor->CBP Competitive Binding

Fig 1: Pharmacological rationale for integrating imidazo[1,5-a]pyrazines into targeted peptidomimetics.

Strategic Workflow & Causality of Experimental Choices

To ensure a self-validating and high-yielding synthesis, several non-standard SPPS adaptations must be employed:

  • Resin Selection (Causality): 2-CTC resin is strictly required. The primary alcohol of the building block forms a trityl ether linkage with the resin. This linkage is completely stable to the basic conditions of Fmoc deprotection (20% Piperidine) but is highly sensitive to mild acids (1-5% TFA), allowing for the release of the intact alcohol at the end of the synthesis.

  • Coupling Reagent Selection (Causality): The N7 secondary amine of the tetrahydroimidazo[1,5-a]pyrazine core is embedded within a sterically hindered bicyclic system. Standard carbodiimide chemistry (DIC/Oxyma) will fail to achieve quantitative conversion. The use of highly reactive uronium salts (HATU) paired with HOAt and elevated temperatures (50°C) is mandatory to force the formation of the initial amide bond.

  • Reaction Monitoring (Self-Validation): The ubiquitous Kaiser test detects only primary amines and will yield false negatives here. The Chloranil test must be used to validate the consumption of the secondary amine. A successful coupling is self-validated when the resin transitions from blue/green (free secondary amine) to colorless/yellow (acylated amine).

  • Two-Step Cleavage (Self-Validation): To prevent the highly reactive trityl cations generated during global deprotection from re-alkylating the freed primary alcohol, cleavage must be performed in two distinct stages: mild cleavage from the resin first, followed by global side-chain deprotection in solution.

SPPS_Workflow Start 2-CTC Resin Preparation Step1 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol Loading via Primary Alcohol (Trityl Ether Formation) Start->Step1 Step2 Resin-Bound Intermediate (Free N7 Secondary Amine) Step1->Step2 Step3 Coupling of 1st Fmoc-Amino Acid (HATU/HOAt/DIPEA, 50°C) Step2->Step3 Step4 Standard Fmoc SPPS Elongation (Iterative Deprotection/Coupling) Step3->Step4 Step5 Two-Step Acid Cleavage (1% TFA, then 95% TFA Global Deprotection) Step4->Step5 End Purified C-Terminal Modified Peptidomimetic (Free Primary Alcohol Restored) Step5->End

Fig 2: Optimized SPPS workflow for integrating (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol design, highlighting the necessity of optimized conditions for hindered bicyclic systems.

Table 1: Optimization of 2-CTC Resin Loading via Primary Alcohol

Building Block (Eq)Base (DIPEA Eq)Time (h)TemperatureLoading Yield (mmol/g)Result
1.02.0425°C0.35Suboptimal
1.53.01225°C0.68Acceptable
2.0 4.0 12 40°C 0.72 Optimal

Table 2: Coupling Efficiency of First Fmoc-Amino Acid to the N7 Secondary Amine

Coupling ReagentsBaseTime / TempChloranil Test ResultCleavage Purity (%)
DIC / OxymaPureNone2h / 25°CPositive (Dark Blue)45%
HBTU / HOBtDIPEA2h / 25°CPositive (Light Blue)62%
HATU / HOAtDIPEA2h / 25°CTrace (Faint Blue)88%
HATU / HOAt DIPEA 2 x 2h / 50°C Negative (Yellow) >98%

Detailed Experimental Protocols

Protocol 1: Resin Loading and End-Capping

Objective: Anchor the primary alcohol of the building block to 2-CTC resin.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Preparation of Loading Solution: Dissolve 2.0 mmol (2.0 eq) of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol in 10 mL of anhydrous DCM/DMF (1:1 v/v). Add 4.0 mmol (4.0 eq, ~700 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Loading: Draw the solution into the syringe containing the resin. Shake gently at 40°C for 12 hours.

  • End-Capping: Drain the reaction solution. To cap unreacted trityl chloride sites, add 10 mL of DCM/Methanol/DIPEA (17:2:1 v/v/v) and shake for 30 minutes. Repeat once.

  • Washing: Wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL). Dry under vacuum. Self-Validation: Weigh the dried resin to calculate the exact loading yield (Target: ~0.7 mmol/g).

Protocol 2: Coupling of the First Fmoc-Amino Acid

Objective: Acylate the sterically hindered N7 secondary amine.

  • Activation: In a separate vial, dissolve 3.0 eq of the first Fmoc-Amino Acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal anhydrous DMF. Add 6.0 eq of DIPEA. Stir for 2 minutes to pre-activate the carboxylate.

  • Coupling: Add the activated mixture to the resin. Shake at 50°C for 2 hours.

  • Washing & Double Coupling: Drain and wash with DMF (3 × 10 mL). Repeat the coupling step (Steps 1-2) with a fresh batch of reagents to ensure complete conversion.

  • Chloranil Test (Self-Validation): Transfer a few resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A colorless or pale yellow bead indicates successful coupling. If beads are blue/green, repeat the coupling.

Protocol 3: Peptide Elongation and Two-Step Cleavage

Objective: Complete the sequence and safely cleave the peptidomimetic without trityl re-alkylation.

  • Elongation: Proceed with standard Fmoc-SPPS for the remainder of the sequence using 20% piperidine in DMF for deprotection and DIC/Oxyma for subsequent primary amine couplings.

  • Step 1 Cleavage (Ether Cleavage): Wash the fully synthesized, protected peptide-resin with DCM. Add 10 mL of 1% Trifluoroacetic acid (TFA) in DCM. Shake for 2 minutes and filter the eluate into a flask containing 1 mL of DIPEA (to neutralize). Repeat this mild cleavage 5 times.

  • Concentration: Evaporate the combined DCM eluates under reduced pressure to yield the fully protected peptidomimetic intermediate.

  • Step 2 Cleavage (Global Deprotection): Treat the concentrated intermediate with 10 mL of a cleavage cocktail (95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O) for 2 hours at room temperature.

  • Precipitation: Concentrate the TFA solution to ~2 mL under a stream of nitrogen. Precipitate the final peptidomimetic by adding 20 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.

References

  • US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins. Google Patents. 1

  • Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2. AACR Journals. 2

  • Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors. SciSpace. 3

  • WO2022047093A1 - Vinyl imidazole compounds as inhibitors of kras. Google Patents. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that accessing functionalized bicyclic heterocycles like (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that accessing functionalized bicyclic heterocycles like (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol often presents significant synthetic bottlenecks. This guide is engineered to troubleshoot the most common points of failure in this workflow—specifically, the sluggish ester reduction step and the severe product loss encountered during downstream purification.

Below, you will find field-proven causality analyses, a self-validating protocol, and mechanistic insights to ensure high-yielding, reproducible batches.

Workflow Overview

Workflow Ester Starting Material: Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine-1-carboxylate Reduction Reduction Step NaBH4 + CaCl2 in EtOH Ester->Reduction Activation Quench Quench & Concentration (Avoid Aqueous Extraction) Reduction->Quench Full Conversion Trituration Trituration DCM:MeOH (9:1) Quench->Trituration Remove Volatiles Product Target Product: (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol Trituration->Product Isolate from Salts

Optimized synthetic workflow for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Troubleshooting & FAQs

Q1: My reaction is stalling with unreacted methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate when using standard NaBH4​ . Why does this happen, and how can I drive it to completion?

Causality & Solution: Esters are inherently less electrophilic than ketones or aldehydes due to resonance stabilization from the alkoxy oxygen. While NaBH4​ in ethanol can reduce this specific ester scaffold (as demonstrated in baseline patent literature [1]), it often requires a massive stoichiometric excess (e.g., 5–10 equivalents) and extended reaction times (>12 hours), leading to inconsistent yields.

To solve this, you must activate the carbonyl. By adding anhydrous CaCl2​ to the ethanolic NaBH4​ suspension, you generate Ca(BH4​)2​ in situ. The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This electrophilic activation drastically accelerates hydride transfer, allowing the reaction to reach completion in 2–4 hours with only 2 equivalents of the reducing agent.

Mechanism Ester Ester Carbonyl LewisAcid Ca2+ Coordination (Electrophilic Activation) Ester->LewisAcid Hydride Hydride Attack [Ca(BH4)2] LewisAcid->Hydride Intermediate Hemiacetal Alkoxide Hydride->Intermediate Aldehyde Aldehyde Intermediate Intermediate->Aldehyde Alkoxide Elimination Final Primary Alcohol Aldehyde->Final 2nd Hydride Attack

Mechanistic pathway of ester reduction accelerated by calcium-mediated Lewis acid activation.

Q2: I achieved full conversion, but my isolated yield of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is extremely low (<30%) after aqueous workup. Where is my product?

Causality & Solution: You are losing your product in the aqueous layer. The target molecule contains a secondary amine (in the tetrahydropyrazine ring) and a primary alcohol. This makes it highly polar, basic, and exceptionally water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water or DCM/Water) will result in massive partitioning into the aqueous phase.

Do not use aqueous extraction. Instead, quench the reaction with a minimal amount of saturated aqueous NH4​Cl , evaporate the entire mixture to dryness under reduced pressure, and triturate the resulting solid with a polar organic solvent mixture (e.g., CH2​Cl2​ :MeOH 9:1). This selectively dissolves your product while leaving the inorganic boron and calcium salts behind as a filterable solid.

Q3: I am struggling to synthesize the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine ring itself. My Buchwald-Hartwig amination approach is stalling. Any advice?

Causality & Solution: This is a known issue. The nitrogen-rich nature of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core can poison palladium catalysts through strong coordination, causing Buchwald-Hartwig aminations to stall even with excess catalyst, often resulting in yields as low as 25% [2]. If you are building the core from scratch, consider transitioning to a benzotriazole-mediated bicyclic ring synthesis [3] or a robust Pictet-Spengler type cyclization utilizing an appropriately substituted imidazole-methanamine and an aldehyde, which avoids transition-metal catalysis entirely.

Quantitative Data: Reducing Agent Comparison

The following table summarizes the performance of various reducing systems specifically for the transformation of methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate to the corresponding methanol derivative.

Reducing Agent SystemEquivalents RequiredReaction TimeTypical YieldNotes / Causality
NaBH4​ / EtOH 5.0 - 6.012 - 16 h45 - 55%Baseline method [1]; poor electrophilicity of ester leads to incomplete conversion.
NaBH4​ + CaCl2​ / EtOH 2.02 - 4 h85 - 92% Recommended. In situ Ca(BH4​)2​ formation provides optimal Lewis acid activation.
LiAlH4​ / THF 1.51 - 2 h70 - 80%Fast, but requires strictly anhydrous conditions; aluminum salt workup traps the polar product.
DIBAL-H / DCM 2.54 - 6 h60 - 70%Good alternative but requires cryogenic temperatures (-78 °C to 0 °C) and careful quenching.
Self-Validating Experimental Protocol

Synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol via Lewis-Acid Activated Reduction

Materials:

  • Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq, 10 mmol)

  • Sodium borohydride ( NaBH4​ ) (2.0 eq, 20 mmol)

  • Anhydrous Calcium chloride ( CaCl2​ ) (1.0 eq, 10 mmol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation of the Reductant: In an oven-dried, argon-purged round-bottom flask, suspend anhydrous CaCl2​ (10 mmol) in anhydrous ethanol (30 mL). Stir at room temperature for 15 minutes until mostly dissolved. Cool the flask to 0 °C using an ice bath.

  • Activation: Carefully add NaBH4​ (20 mmol) portion-wise to the cooled solution. Stir for 30 minutes at 0 °C to allow the in situ generation of Ca(BH4​)2​ .

    • Validation Checkpoint 1: Gentle effervescence is normal. The solution should become a fine, milky-white suspension.

  • Substrate Addition: Dissolve the starting ester (10 mmol) in anhydrous ethanol (20 mL) and add it dropwise to the reducing mixture over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Validation Checkpoint 2: Monitor by TLC ( CH2​Cl2​ :MeOH 9:1, visualized with Ninhydrin stain). The ester starting material ( Rf​≈0.8 ) should completely disappear, replaced by a highly polar, ninhydrin-active spot ( Rf​≈0.15 ).

  • Quenching: Cool the reaction back to 0 °C. Quench very carefully by adding saturated aqueous NH4​Cl (5 mL) dropwise. Stir for 30 minutes to break down boron complexes.

  • Non-Aqueous Workup (Critical Step): Do not add additional water or extraction solvents. Evaporate the entire reaction mixture to complete dryness under reduced pressure (rotary evaporator, water bath at 40 °C).

  • Trituration & Isolation: Suspend the resulting dry, white/yellowish solid mass in a mixture of CH2​Cl2​ :MeOH (9:1, 50 mL). Stir vigorously for 20 minutes, then filter through a pad of Celite to remove inorganic boron and calcium salts. Wash the filter cake with an additional 20 mL of the solvent mixture.

  • Final Concentration: Concentrate the combined filtrates under reduced pressure to afford the pure (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol as an off-white solid.

    • Validation Checkpoint 3: 1H NMR ( CD3​OD ) should show the disappearance of the methyl ester singlet ( ∼3.8 ppm) and the appearance of a new methylene singlet ( ∼4.5 ppm) corresponding to the −CH2​OH group.

References
  • European Patent Office. (2011). PHTHALAZINONE KETONE DERIVATIVE, PREPARATION METHOD THEREOF, AND PHARMACEUTICAL USE THEREOF (EP 2604610 A1).
  • ACS Publications. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry.[Link]

  • Chemical Reviews. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. ACS Publications.[Link]

Optimization

Technical Support Center: Handling Moisture Sensitivity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Welcome to the Technical Support Center for handling (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5). This compound features a fused imidazopyrazine core, a secondary amine, and a primary hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5). This compound features a fused imidazopyrazine core, a secondary amine, and a primary hydroxymethyl group. Because of its dense array of hydrogen-bond donors and acceptors, it acts as a powerful desiccant, rapidly absorbing atmospheric moisture to form stubborn hydrates. This guide provides field-proven, self-validating methodologies to troubleshoot moisture-related failures during organic synthesis.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol turn into a sticky syrup instead of remaining a free-flowing powder, and how does this impact my reactions? A: The physical transformation from a powder to a viscous syrup is caused by the formation of an extensive intermolecular hydrogen-bonding network with atmospheric water. The imidazopyrazine nitrogen atoms and the primary alcohol group are highly polar[1]. If this hydrated syrup is used in moisture-sensitive reactions (e.g., N-alkylation, O-silylation, or acylation), the trapped water acts as a highly reactive, competing nucleophile. This will prematurely hydrolyze electrophilic reagents (like acid chlorides, sulfonyl chlorides, or coupling agents like HATU), destroying reaction stoichiometry and severely depressing your target yield.

Q2: I tried measuring the moisture content of this compound using standard Karl Fischer (KF) titration, but the endpoint is sluggish and the results are inconsistent. Why? A: Strongly basic amines, such as the secondary and tertiary amines in the tetrahydroimidazo[1,5-a]pyrazine core, interfere with standard KF reagents. The Karl Fischer reaction relies on a specific pH range (typically between 5 and 7) to proceed quantitatively[2]. Highly basic amines elevate the pH of the titration cell, which alters the reaction kinetics and can induce side reactions that falsely elevate moisture readings[3]. Solution: You must use a buffered KF reagent (e.g., containing benzoic acid or salicylic acid) to neutralize the amine and maintain the optimal pH for the iodine-sulfur dioxide redox reaction[2][3].

Q3: Standard vacuum oven drying (50 °C, 10 mbar) fails to dry this compound completely. What is the most effective drying strategy? A: Vacuum drying relies solely on thermal desorption, which is often insufficient to break the strong hydrogen bonds between water and the polybasic imidazopyrazine core. The most effective strategy is azeotropic distillation using dry toluene[4]. Toluene and water form a minimum-boiling heterogeneous azeotrope that boils at 84 °C at atmospheric pressure[4][5]. By dissolving/suspending the compound in toluene and evaporating it under reduced pressure, the water is physically "dragged" out of the hydrogen-bonding network at a relatively low temperature, preventing thermal degradation of the amine[4].

Part 2: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the reaction step without analytical confirmation of dryness.

Protocol 1: Azeotropic Drying via Toluene

Causality: This protocol leverages the toluene-water azeotrope to strip tightly bound hydration spheres from the molecule without requiring destructive heating[4][5].

  • Initial Assessment (IPC 1): Weigh 50 mg of the raw (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol and determine the baseline moisture content using a buffered Karl Fischer titrator[3].

  • Solvent Addition: Transfer the bulk compound into a dry, round-bottom Schlenk flask. Add anhydrous toluene (10 mL per gram of compound). The compound may not fully dissolve initially; a suspension is acceptable.

  • Azeotropic Evaporation: Attach the flask to a rotary evaporator. Lower the pressure gradually to ~50 mbar and heat the water bath to 45–50 °C. The toluene-water azeotrope will evaporate, leaving behind a residue[4].

  • Iterative Stripping: Break the vacuum with dry Argon or Nitrogen. Add another portion of anhydrous toluene (5 mL per gram) and repeat the evaporation process. Perform this a total of three times.

  • Final Vacuum Drying: After the final toluene strip, place the flask on a high-vacuum Schlenk line (< 0.1 mbar) for 2 hours at room temperature to remove residual toluene traces.

  • Validation (IPC 2): Inside a glovebox, sample 50 mg of the dried solid and perform a second buffered KF titration. Proceed to Protocol 2 only if the water content is < 500 ppm .

Protocol 2: Setting up a Moisture-Free Reaction (e.g., N-Acylation)

Causality: Even transient exposure to ambient air during reagent addition can re-hydrate the dried imidazopyrazine. All subsequent steps must isolate the system from the atmosphere.

  • Inert Atmosphere Setup: Keep the dried (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol in the Schlenk flask under a positive pressure of Argon.

  • Solvent Reconstitution: Inject anhydrous, amine-compatible solvent (e.g., anhydrous DCM or THF, stored over activated 3Å molecular sieves) through a rubber septum.

  • Base Addition: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) via syringe.

  • Electrophile Addition: Cool the reaction mixture to 0 °C to control the exothermic reaction. Slowly add the moisture-sensitive electrophile (e.g., an acid chloride) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and monitor via LC-MS. The absence of hydrolyzed electrophile confirms the success of the drying protocol.

Part 3: Performance Data & Visualization

Quantitative Data: Comparison of Drying Methods

The following table summarizes the causal relationship between the chosen drying methodology and the resulting physical state and residual moisture of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

Drying MethodologyConditionsDurationResidual H₂O (ppm)*Final Physical StateSuitability for Sensitive Rxns
None (Ambient) 25 °C, 60% RHN/A> 45,000Sticky, viscous syrupFail
Vacuum Oven 50 °C, 10 mbar24 hours8,500Clumpy, tacky solidFail
Desiccator (P₂O₅) 25 °C, Vacuum48 hours3,200Granular solidMarginal
Azeotropic Distillation Toluene, 45 °C, 50 mbar3 cycles (3 hrs)< 400 Free-flowing powderOptimal

*Measured via Benzoic Acid-Buffered Coulometric Karl Fischer Titration.

Workflow & Mechanistic Diagrams

Workflow Start Raw (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol (Hydrated/Syrup) KF1 Initial KF Titration (Buffered Reagent) Start->KF1 Azeo Azeotropic Distillation with Dry Toluene KF1->Azeo KF2 Post-Drying KF Titration (< 500 ppm H2O) Azeo->KF2 Glovebox Transfer to Glovebox or Schlenk Line KF2->Glovebox Reaction Moisture-Sensitive Reaction (e.g., Acylation/Alkylation) Glovebox->Reaction

Fig 1: Self-validating workflow for drying and reacting moisture-sensitive imidazopyrazines.

Mechanism Amine (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol + Trace H2O Electrophile Electrophile (e.g., R-COCl) Amine->Electrophile Reacts with Desired Desired Product (N-Acylated/O-Acylated) Electrophile->Desired Dry Conditions Side Side Product (Carboxylic Acid + HCl) Electrophile->Side Wet Conditions (H2O Hydrolysis)

Fig 2: Mechanistic pathway showing water interference versus the desired electrophilic reaction.

References

  • MDPI - Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. Available at:[Link]

  • ResearchGate - Moisture Determination by Karl Fischer Titration. Available at:[Link]

  • Wikipedia - Azeotropic distillation. Available at:[Link]

  • Reddit (r/OrganicChemistry) - Azeotropic drying. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Comparison Guide: Structural Elucidation and Quantification of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Executive Summary The compound (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (Chemical Formula: C₇H₁₁N₃O, Exact Mass: 153.0902 Da) represents a highly privileged heterocyclic scaffold. Due to its favorable physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (Chemical Formula: C₇H₁₁N₃O, Exact Mass: 153.0902 Da) represents a highly privileged heterocyclic scaffold. Due to its favorable physicochemical properties, this core is frequently utilized in the design of advanced kinase inhibitors and potent IDO1 antagonists[1].

During preclinical drug development, analytical scientists face two distinct challenges with such compounds: identifying complex metabolic degradation pathways (structural elucidation) and measuring trace concentrations in biological matrices (pharmacokinetics). This guide objectively compares two premier Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —providing the mechanistic causality behind experimental choices and self-validating protocols for both workflows.

Mechanistic Causality: Ionization and Fragmentation Dynamics

Before selecting a mass analyzer, one must understand the molecule's gas-phase behavior. The imidazo[1,5-a]pyrazine scaffold contains multiple basic nitrogen atoms. Based on its predicted pKa (~7.2)[1], the addition of 0.1% Formic Acid (FA) to the LC mobile phase is non-negotiable; it ensures complete protonation of the pyrazine nitrogen, yielding a robust precursor ion at m/z 154.098 [M+H]⁺ in positive Electrospray Ionization (ESI+) mode.

Upon Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable fragmentation cascade:

  • Loss of Water (-18 Da): The aliphatic hydroxymethyl group readily dehydrates, yielding a fragment at m/z 136.087.

  • Loss of Hydroxymethyl (-31 Da): Direct homolytic/heterolytic cleavage of the entire -CH₂OH group results in m/z 123.079.

  • Piperazine Ring Cleavage (-43 Da): The saturated tetrahydro-pyrazine ring is susceptible to retro-Diels-Alder-like scission, losing C₂H₅N to form a stable, conjugated imidazole-fused fragment at m/z 111.056.

Fragmentation M Parent Ion [M+H]+ m/z 154.098 F1 Loss of Water m/z 136.087 M->F1 -H2O F2 Loss of Hydroxymethyl m/z 123.079 M->F2 -CH2OH F3 Piperazine Ring Cleavage m/z 111.056 M->F3 -C2H5N

Proposed LC-MS/MS fragmentation pathway for the imidazo[1,5-a]pyrazine derivative.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

While both platforms utilize quadrupole mass filters, their terminal analyzers dictate their optimal use cases. Q-TOF instruments provide high-resolution, accurate-mass (HRAM) data, which is indispensable for distinguishing isobaric fragments and identifying unknown metabolites[2]. Conversely, QqQ systems operated in Selected Reaction Monitoring (SRM/MRM) mode act as double mass filters, dramatically reducing background chemical noise to achieve sub-nanogram limits of quantification[3].

Quantitative Data Summary
Performance MetricQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ)
Primary Application Metabolite ID, Structural ElucidationPharmacokinetics, Absolute Quantification
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Resolution (FWHM) 30,000 – 80,000Unit Resolution (~0.7 Da)
Sensitivity (LOD) Picogram (pg) rangeSub-femtogram (fg) range
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Acquisition Mode Auto-MS/MS, All-Ion FragmentationSelected Reaction Monitoring (SRM/MRM)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate strict causality for every chemical choice and self-validating checkpoints. If a checkpoint fails, the analytical run must be halted to prevent the acquisition of artifactual data.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, 0.1% FA / MeCN) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI Split Analyzer Choice ESI->Split QTOF Q-TOF High-Resolution MS/MS Split->QTOF Discovery QQQ Triple Quadrupole (QqQ) MRM Mode Split->QQQ Targeted Data1 Structural Elucidation (<2 ppm Mass Accuracy) QTOF->Data1 Data2 Absolute Quantification (High Sensitivity/LOD) QQQ->Data2

Comparative LC-MS workflow: Q-TOF for structural elucidation vs. QqQ for targeted quantification.

Protocol A: Structural Elucidation via LC-Q-TOF

Objective: Confirm the exact mass and map the metabolic degradation of the parent compound.

  • Chromatography Setup:

    • Method: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: Acetonitrile provides lower backpressure and sharper peak shapes for nitrogen-containing heterocycles due to its aprotic nature, preventing secondary interactions with residual silanols on the stationary phase.

  • MS Tuning & Calibration:

    • Method: Calibrate the Q-TOF using a standard tuning mix to achieve <2 ppm mass accuracy[2].

  • Auto-MS/MS Acquisition:

    • Method: Set collision energies (CE) to ramp across 15, 25, and 35 eV.

    • Causality: Ramping CE ensures that both fragile peripheral bonds (hydroxymethyl loss) and highly stable core structures (imidazole ring) are captured in a single composite spectrum.

  • Self-Validation Checkpoint:

    • System Suitability: The mass error of the continuous internal reference mass (e.g., m/z 121.0509 for purine) must remain <2 ppm throughout the run. If drift >2 ppm occurs, the TOF flight tube temperature has fluctuated, and the system must be recalibrated before proceeding.

Protocol B: High-Throughput Quantification via LC-QqQ

Objective: Quantify trace levels of the compound in biological matrices (e.g., plasma) for PK profiling.

  • MRM Optimization:

    • Method: Infuse a 1 µg/mL standard directly into the ESI source. Select m/z 154.1 → 111.1 as the primary quantifier transition (highest intensity) and m/z 154.1 → 136.1 as the qualifier transition.

  • Sample Preparation:

    • Method: Perform protein precipitation using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality: Cold solvent instantly denatures plasma proteins to prevent compound degradation. The co-eluting IS corrects for any matrix-induced ion suppression occurring in the ESI source.

  • Self-Validation Checkpoint:

    • System Suitability: Before analyzing unknown samples, inject a lower limit of quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥ 10:1. Furthermore, the ion ratio between the quantifier and qualifier transitions in unknown samples must remain within ±15% of the ratio established by the calibration standards. A deviation >15% explicitly indicates matrix interference or a co-eluting isobaric compound, invalidating that specific sample's quantitative result.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition | Journal of Medicinal Chemistry - ACS Publications |1

  • LC-MS Innovations: Review of the Technology and its Advancements | Thermo Fisher Scientific | 3

  • LC/Q-TOF Workflows for Comprehensive Micropollutant Analysis | Agilent | 2

Sources

Comparative

Analytical Comparison Guide: FT-IR Spectroscopy of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol vs. Alternative Scaffolds

Introduction & Scientific Context As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery pipelines, ensuring the structural integrity of your starting materials is paramount. The imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery pipelines, ensuring the structural integrity of your starting materials is paramount. The imidazo[1,5-a]pyrazine scaffold is a privileged structure found in numerous bioactive compounds, including kinase inhibitors, IGF-1R antagonists, and CNS-active agents[1].

Specifically, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5) serves as a critical intermediate. Its C1-hydroxymethyl group provides a versatile handle for late-stage functionalization. However, during its synthesis—typically via the reduction of a methyl ester precursor—incomplete reactions or side-product formations are common.

While NMR elucidates atomic connectivity, Fourier Transform Infrared (FT-IR) spectroscopy provides instantaneous, definitive proof of functional group transformations. This guide objectively compares the FT-IR performance of the target compound against its common synthetic alternatives: the unsubstituted core (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine) and its ester precursor (Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate).

Structure-to-Spectra Causality

To interpret the FT-IR spectrum accurately, we must establish the causality between the molecule's structural domains and their vibrational modes.

  • The Hydroxymethyl Group (-CH₂OH): This is the primary diagnostic handle. The presence of a strong, broad O-H stretching band confirms successful synthesis, while the C-O stretch differentiates it from other hydrogen-bonding groups[2].

  • The Imidazopyrazine Core: The fused bicyclic system contains conjugated C=N and C=C bonds, which present highly characteristic, sharp stretching frequencies[3].

  • The Tetrahydropyrazine Ring: The saturated portion of the ring contributes to aliphatic C-H stretching and secondary amine (N-H) stretching.

PeakLogic C (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol P1 Hydroxymethyl Group (-CH2OH) C->P1 P2 Imidazopyrazine Core (C=N, C=C) C->P2 P3 Tetrahydropyrazine Ring (Aliphatic C-H, N-H) C->P3 IR1 O-H Stretch: 3200-3400 cm⁻¹ C-O Stretch: 1030-1050 cm⁻¹ P1->IR1 IR2 C=N Stretch: 1518-1555 cm⁻¹ P2->IR2 IR3 C-H Stretch: 2850-2950 cm⁻¹ P3->IR3

Structure-to-spectra causality for the target compound's FT-IR peaks.

Quantitative FT-IR Peak Comparison

The following table summarizes the quantitative spectral data used to differentiate the target compound from its structural alternatives.

Diagnostic Logic: If the C=O peak at ~1720 cm⁻¹ is present, the reduction of the ester precursor was incomplete. If the O-H stretch is missing but the core C=N peaks remain, the product is likely the unsubstituted core.

Functional Group / Vibration ModeTarget: (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanolAlternative 1: Unsubstituted CoreAlternative 2: Methyl Ester Precursor
O-H Stretch (Alcohol) 3200 - 3400 cm⁻¹ (Broad, Strong) AbsentAbsent
N-H Stretch (Amine) 3250 - 3350 cm⁻¹ (Overlapped)3250 - 3350 cm⁻¹ (Sharp, Medium)3250 - 3350 cm⁻¹ (Sharp, Medium)
C=O Stretch (Ester) AbsentAbsent1710 - 1730 cm⁻¹ (Strong)
C=N / C=C Stretch 1518 - 1555 cm⁻¹ (Medium)1515 - 1550 cm⁻¹ (Medium)1520 - 1560 cm⁻¹ (Medium)
C-O Stretch (Primary OH) 1030 - 1050 cm⁻¹ (Strong) AbsentAbsent
C-O Stretch (Ester) AbsentAbsent1240 - 1260 cm⁻¹ (Strong)
Aliphatic C-H Stretch 2850 - 2950 cm⁻¹ (Weak/Medium)2850 - 2950 cm⁻¹ (Weak/Medium)2850 - 2950 cm⁻¹ (Weak/Medium)

Self-Validating Experimental Protocol: ATR-FTIR

Causality behind the method: Why utilize Attenuated Total Reflectance (ATR) FT-IR instead of traditional KBr pellet transmission? KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretching band at ~3400 cm⁻¹, which can artificially mask or be mistaken for the target hydroxymethyl O-H peak. ATR-FTIR eliminates the matrix entirely, ensuring that the observed O-H stretch is intrinsic to the analyte.

To guarantee trustworthiness, this protocol incorporates a self-validating feedback loop. If any validation step fails, the workflow halts, preventing the acquisition of artifact-laden data.

Step-by-Step Methodology

Step 1: System Calibration and Validation

  • Action: Power on the FT-IR spectrometer equipped with a monolithic diamond ATR crystal. Allow the IR source and interferometer to stabilize for 30 minutes.

  • Validation Check: Run a 1.5 mil polystyrene film standard. Verify that the characteristic peaks at 1601 cm⁻¹ and 3026 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Do not proceed if calibration fails.

Step 2: Background Acquisition

  • Action: Clean the diamond crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow it to air dry completely.

  • Action: Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: The background scan captures ambient water vapor and CO₂. The software must successfully subtract these environmental artifacts, yielding a flat baseline.

Step 3: Sample Application and Analysis

  • Action: Deposit 2-3 mg of solid (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure).

  • Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the sample, ensuring a high signal-to-noise ratio without scattering losses.

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

Step 4: Spectral Processing & Post-Run Verification

  • Action: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth, followed by baseline correction.

  • Validation Check: Clean the crystal with isopropanol and run a subsequent blank scan. The baseline must be completely flat, proving no sample carryover exists for the next user.

Workflow N1 Sample Prep (Desiccation) N2 Background Scan (Air/Blank) N1->N2 N3 ATR-FTIR Analysis (Diamond Crystal) N2->N3 N4 Spectral Processing (ATR Correction) N3->N4 N5 Peak Assignment (Functional Groups) N4->N5

Self-validating ATR-FTIR workflow for heterocyclic building blocks.

References

  • Wang, Z., et al. "In situ synthesis, crystal structure, and magnetic characterization of a trinuclear copper complex based on a multi-substituted imidazo[1,5-a]pyrazine scaffold." Chinese Journal of Inorganic Chemistry.
  • Attanasi, O. A., et al. "Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base." The Royal Society of Chemistry.
  • Feng, L., et al. "Rotationally Resolved Infrared Spectroscopy of the Hydroxymethyl Radical (CH2OH)." The Journal of Physical Chemistry A.

Sources

Validation

Fragment-Based Crystallography: A Comparative Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

Executive Summary In fragment-based drug discovery (FBDD), the selection of low-molecular-weight building blocks dictates the downstream success of lead optimization. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the selection of low-molecular-weight building blocks dictates the downstream success of lead optimization. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (CAS: 1083224-44-5) has emerged as a highly privileged bicyclic scaffold[1]. Unlike highly flexible linear amines, this rigidified core minimizes the entropic penalty upon target binding, making it an ideal anchor for developing complex therapeutics, including PI3K inhibitors and NK3R antagonists[2][3].

This guide provides an objective comparison of this fragment against structural alternatives, detailing the crystallographic performance, physicochemical advantages, and self-validating experimental protocols required to successfully co-crystallize this fragment with target proteins.

Structural Alternatives & Crystallographic Performance

When designing a fragment library, application scientists must weigh the crystallographic viability of a scaffold against its structural isomers. We compare (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (Compound A) against its regioisomer 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Compound B) and a standard monocyclic Piperazine (Compound C).

Quantitative Performance Comparison
Parameter(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazinePiperazine
Core Structure Imidazo[1,5-a]pyrazineImidazo[1,2-a]pyrazineMonocyclic
Topological Polar Surface Area (TPSA) ~45.5 Ų25.4 Ų24.1 Ų
H-Bond Donors / Acceptors 2 / 41 / 22 / 2
Typical Co-Crystal Resolution Limit 1.8 Å – 2.2 Å2.0 Å – 2.5 Å> 2.5 Å
Primary Binding Mode Kinase Hinge / Deep PocketShallow SurfaceSolvent Exposed
Crystallographic Occupancy High (>0.85)Moderate (~0.70)Low (<0.50)

Analysis: The inclusion of the hydroxymethyl group at the C1 position of the [1,5-a] scaffold provides a critical hydrogen bond donor/acceptor pair. In X-ray electron density maps, this moiety consistently shows high occupancy due to its ability to form stable, directional hydrogen bonds with the kinase hinge region or specific polar residues in GPCRs[2][4].

Mechanistic Causality: Why the [1,5-a] Isomer Excels

Do not merely look at the 2D structures; understand the 3D electrostatic causality.

  • Vector Trajectory: The[1,5-a] fusion alters the electron density of the imidazole ring compared to the[1,2-a] fusion. The nitrogen at the bridgehead in the [1,5-a] system forces the hydroxymethyl group into an equatorial-like trajectory that perfectly mimics the binding vectors of endogenous purines (e.g., ATP).

  • pKa Modulation: The partial saturation of the pyrazine ring ensures that the secondary amine remains basic enough to form a salt bridge with acidic residues (e.g., Asp or Glu) in the target pocket, while the imidazole nitrogens remain neutral, facilitating membrane permeability.

  • Entropic Advantage: The fused bicyclic nature restricts the number of rotatable bonds. When the fragment transitions from the bulk solvent to the crystalline lattice of the protein pocket, the loss of conformational entropy is minimal, driving a favorable Gibbs free energy of binding (ΔG).

G S1 Imidazo[1,5-a]pyrazine Core F1 Rigid Bicyclic Scaffold (Low Entropic Penalty) S1->F1 S2 Methanol Substitution (C1) F2 H-Bond Donor/Acceptor (Kinase Hinge Binding) S2->F2 S3 Tetrahydro-pyrazine Ring F3 Solubility & Vector Trajectory (Deep Pocket Access) S3->F3 O1 Enhanced Target Affinity (e.g., PI3Kα / NK3R) F1->O1 F2->O1 F3->O1

Mechanistic contribution of structural moieties to target binding affinity and drug viability.

Experimental Methodologies: Self-Validating Protocols

To acquire high-resolution X-ray crystallographic data for this fragment bound to a target, the experimental design must be robust. The following protocols incorporate strict self-validating checkpoints to ensure data integrity.

Protocol 1: Target-Fragment Co-Crystallization Setup

Objective: Achieve a high-occupancy co-crystal of the target protein with (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

  • Fragment Preparation: Dissolve the fragment in 100% anhydrous DMSO to a stock concentration of 100 mM.

    • Causality: Anhydrous conditions prevent the degradation of the fragment and maintain exact molarity.

  • Protein Incubation: Concentrate the target protein (e.g., PI3K) to 10 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Add the fragment stock to a final concentration of 5 mM (5% final DMSO).

    • Self-Validation Checkpoint 1 (DLS): Immediately analyze the mixture using Dynamic Light Scattering (DLS). The presence of a monodisperse peak (Polydispersity Index < 0.2) validates that the fragment has not caused protein aggregation or localized precipitation.

  • Crystallization Setup: Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein-fragment complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Incubation & Monitoring: Seal the plates and incubate at 20°C.

    • Self-Validation Checkpoint 2 (Birefringence): After 3-5 days, inspect the drops under a cross-polarized microscope. True protein-fragment crystals will exhibit birefringence, self-validating that the precipitate is a highly ordered lattice rather than amorphous salt.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Objective: Solve the 3D structure and confirm the binding pose of the imidazopyrazine core.

  • Cryo-Protection: Transfer the crystal into a cryo-protectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol and 5 mM of the fragment.

    • Causality: Maintaining the fragment concentration in the cryo-protectant prevents the compound from washing out of the binding pocket during the brief soak.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source (e.g., wavelength = 0.979 Å).

  • Phase Determination & Refinement: Process the data using XDS. Use Molecular Replacement (Phaser) with a known apo-structure of the target. Perform iterative cycles of refinement using Phenix.refine or REFMAC5.

    • Self-Validation Checkpoint 3 (R-factors): Keep 5% of the reflections completely excluded from the refinement process to calculate Rfree​ . An Rfree​ value that closely tracks Rwork​ (with a gap < 5%) self-validates that the electron density assigned to the fragment is real and not an artifact of model overfitting.

G N1 Target Protein Preparation (e.g., PI3K / NK3R) N4 Co-Crystallization Setup (Vapor Diffusion Method) N1->N4 N2 Fragment Library Screening (Surface Plasmon Resonance) N3 Hit Identification: (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol N2->N3 N3->N4 N5 X-Ray Diffraction Data Collection (Synchrotron Source) N4->N5 N6 Electron Density Map & Structural Refinement N5->N6

Workflow for FBDD utilizing the (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol fragment.

Sources

Comparative

pKa comparison of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol with other nitrogen heterocycles

A Comparative Guide to the Basicity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol and Other Key Nitrogen Heterocycles Introduction: The Critical Role of pKa in Modern Drug Discovery In the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Basicity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol and Other Key Nitrogen Heterocycles

Introduction: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry, the acid-base dissociation constant (pKa) stands as a foundational physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and metabolic stability.[1] Consequently, a thorough understanding and strategic modulation of a compound's pKa are pivotal for optimizing its pharmacokinetic and pharmacodynamic profiles.[2][3] For drug development professionals, an early and accurate assessment of the pKa of a novel chemical entity can significantly de-risk a project and guide the selection of the most promising candidates.[3]

This guide provides an in-depth comparison of the basicity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, a molecule of interest in contemporary drug discovery, with a selection of fundamental nitrogen heterocycles: imidazole, pyrazine, piperazine, and pyridine. As no experimental pKa value for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is currently available in the public domain, we will present a reasoned, theoretical estimation of its pKa based on its structural components and the established principles of physical organic chemistry. This guide will further provide a detailed experimental protocol for the definitive determination of this crucial parameter.

Structural Overview of the Compared Heterocycles

The selection of comparator molecules is based on the structural motifs present within (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol. Understanding the pKa of these parent systems is essential for dissecting the contributions of the fused ring system and substituents to the overall basicity of the target molecule.

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a fused bicyclic system comprising an imidazole ring and a tetrahydropyrazine (piperazine-like) ring. The hydroxymethyl substituent at position 1 introduces an additional functional group that can influence the electronic properties of the heterocyclic core.

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. It is a key component of the amino acid histidine and is found in many biologically active compounds.[4] The conjugate acid of imidazole has a pKa of approximately 7.0-7.1, making it a moderately strong base.[4][5]

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-relationship. It is a substantially weaker base than pyridine, with a conjugate acid pKa of about 0.6.[6][7]

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. It is a diprotic base with two distinct pKa values for its conjugate acids, typically around 9.7 and 5.3.[6]

Pyridine is a six-membered aromatic heterocycle with one nitrogen atom. It is a classic example of a weak organic base, with its conjugate acid having a pKa of approximately 5.2.[8][9]

Theoretical Estimation of the pKa of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol

The basicity of a multi-nitrogen heterocyclic system is determined by the availability of the lone pair of electrons on the most basic nitrogen atom for protonation. In the case of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, there are three nitrogen atoms.

  • N7 (tetrahydropyrazine ring): This is a saturated, aliphatic, tertiary amine. Generally, aliphatic amines are significantly more basic than the nitrogen atoms in aromatic rings.

Therefore, the primary site of protonation and the determinant of the principal pKa value is expected to be the N7 atom .

To estimate the pKa of the conjugate acid at N7, we can consider the following factors:

  • The Piperazine Substructure: The tetrahydropyrazine ring is essentially a disubstituted piperazine. The first pKa of piperazine itself is around 9.7. However, the N7 atom in our target molecule is a tertiary amine, being part of the fused ring system and connected to two carbon atoms of the ring and one hydrogen. The other nitrogen of the piperazine-like ring (N5) is a bridgehead tertiary amine. Alkylation of the nitrogen atoms in piperazine generally leads to a decrease in the pKa of the conjugate acid. For instance, N-methylpiperazine has a pKa of about 9.25, and N,N'-dimethylpiperazine has a pKa of approximately 8.1.[10]

  • The Fused Imidazole Ring: The imidazole ring fused to the piperazine ring will exert an electronic influence. The imidazole ring system is generally electron-withdrawing, which would be expected to decrease the basicity of the adjacent N7 atom.

  • The Hydroxymethyl Substituent: The hydroxymethyl group (-CH2OH) at position 1 of the imidazole ring is weakly electron-withdrawing through an inductive effect due to the electronegativity of the oxygen atom. This effect, though distant from N7, will slightly decrease the overall electron density of the ring system, further contributing to a reduction in the basicity of N7. The introduction of a hydroxymethyl group can also increase the aqueous solubility of a molecule.

Estimated pKa:

Considering these factors, the pKa of the conjugate acid of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is predicted to be lower than that of piperazine (9.7) and likely in the range of 7.5 to 8.5 . This estimation positions it as a moderately strong base, with significant protonation at physiological pH (7.4).

Comparative Analysis of pKa Values

The following table summarizes the experimental pKa values of the comparator heterocycles and the estimated pKa for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.

CompoundStructurepKa (Conjugate Acid)Comments
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanolStructure of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol~7.5 - 8.5 (Estimated) Basicity driven by the aliphatic N7 atom, reduced by the fused imidazole ring and the hydroxymethyl substituent.
PiperazineStructure of PiperazinepKa1: ~9.7, pKa2: ~5.3The most basic comparator due to the presence of two secondary aliphatic amines.
ImidazoleStructure of Imidazole~7.0[4]Aromatic, with the basicity of the pyridine-type nitrogen enhanced by the adjacent nitrogen atom.
PyridineStructure of Pyridine~5.2[8]A classic weak aromatic base.
PyrazineStructure of Pyrazine~0.6[6][7]Very weak base due to the electron-withdrawing effect of the second nitrogen atom.

Discussion:

The estimated pKa of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol places it as a stronger base than pyridine and pyrazine, and comparable in basicity to imidazole, though likely slightly more basic. Its basicity is, however, predicted to be lower than that of the parent piperazine.

For drug development, a pKa in the range of 7.5 to 8.5 indicates that the compound will be significantly protonated in the acidic environment of the stomach and will exist as a mixture of protonated and neutral forms at physiological pH. This has important implications for its absorption, distribution, and target engagement. The presence of a positive charge can enhance solubility in aqueous media but may hinder passive diffusion across biological membranes.

Experimental Protocol for pKa Determination

To validate the estimated pKa value, a definitive experimental determination is essential. Potentiometric titration is a robust and widely used method for this purpose.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~5-10 mg of the compound B Dissolve in a known volume of 0.15 M KCl solution A->B C Calibrate pH electrode with standard buffers (pH 4, 7, 10) D Titrate with standardized 0.1 M HCl C->D E Record pH and titrant volume incrementally D->E F Continue titration past the equivalence point E->F G Plot pH vs. volume of titrant F->G H Determine the equivalence point (1st derivative) G->H J Alternatively, use specialized software for pKa calculation G->J I pKa is the pH at half-equivalence point H->I

Caption: Workflow for pKa determination.

Detailed Methodology
  • Materials and Reagents:

    • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (high purity)

    • Potassium chloride (KCl), analytical grade

    • Hydrochloric acid (HCl), 0.1 M standardized solution

    • Standard pH buffers (pH 4.01, 7.00, 10.01)

    • Deionized water (18.2 MΩ·cm)

  • Instrumentation:

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or manual burette

    • Stir plate and magnetic stir bar

    • Analytical balance

  • Procedure:

    • Prepare a 0.15 M KCl solution in deionized water to maintain a constant ionic strength.

    • Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 25 mL) of the 0.15 M KCl solution.

    • Calibrate the pH electrode using the standard buffers.

    • Place the sample solution on the stir plate and immerse the pH electrode.

    • Begin titration with the standardized 0.1 M HCl solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point, which corresponds to the maximum of the derivative plot.

    • The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

    • Alternatively, specialized software can be used to fit the titration data and calculate the pKa value.

Conclusion

This guide provides a comprehensive comparison of the basicity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol with key nitrogen heterocycles relevant to its structure. Based on a qualitative analysis of its structural features, we estimate the pKa of its conjugate acid to be in the range of 7.5 to 8.5. This positions it as a moderately strong base, a characteristic with significant implications for its behavior in biological systems. While this estimation offers valuable guidance for drug development professionals, experimental verification is paramount. The provided protocol for pKa determination by potentiometric titration offers a clear path to obtaining a definitive value for this critical physicochemical parameter.

References

  • Pyridine | C5H5N | CID 1049 - PubChem. (n.d.). Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). Retrieved from [Link]

  • Baran, P., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 23(7), 1746. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Imidazole | C3H4N2 | CID 795 - PubChem. (n.d.). Retrieved from [Link]

  • Jurado-González, M., et al. (2020). pKa values of common substituted piperazines. RSC Medicinal Chemistry, 11(10), 1163-1168. Retrieved from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (2013). The AAPS Journal, 15(4), 1117–1126. Retrieved from [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies, 6(4), 643-656. Retrieved from [Link]

  • Piperazines – Knowledge and References. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2021). Molecules, 26(16), 4945. Retrieved from [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Pyrazine | C4H4N2 | CID 9261 - PubChem. (n.d.). Retrieved from [Link]

  • Pyrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). Journal of Cheminformatics, 15(1), 83. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 923-936. Retrieved from [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Pharmaceuticals, 14(10), 1042. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Retrieved from [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem. (n.d.). Retrieved from [Link]

  • Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem. (n.d.). Retrieved from [Link]

  • Imidazo[1,5-a]pyrazine-3-methanol, 5,6,7,8-tetrahydro- (9CI) - NextSDS. (n.d.). Retrieved from [Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. (2016). HETEROCYCLES, 92(11), 2046-2056. Retrieved from [Link]

  • Pyrazine. (n.d.). FooDB. Retrieved from [Link]

Sources

Validation

benchmarking (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol against standard pharmaceutical building blocks

As drug discovery paradigms shift away from planar, highly aromatic molecules toward structures with higher three-dimensional character (escaping "flatland"), partially saturated bicyclic systems have become critical ass...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift away from planar, highly aromatic molecules toward structures with higher three-dimensional character (escaping "flatland"), partially saturated bicyclic systems have become critical assets. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol represents a highly versatile, sp3-enriched building block.

The parent imidazo[1,5-a]pyrazine core is a privileged scaffold embedded in numerous bioactive compounds, including inhibitors of IGF1R, ACK1, mTor, and BTK [1][1]. However, fully aromatic scaffolds often suffer from poor aqueous solubility and suboptimal pharmacokinetic profiles. By benchmarking the partially saturated tetrahydro derivative against standard pharmaceutical building blocks, we can objectively evaluate its utility in modern medicinal chemistry workflows.

Physicochemical Benchmarking & Rationale

To understand the strategic advantage of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol, we must compare its physicochemical properties against both its fully aromatic parent and a simple aliphatic benchmark (piperazine).

The balance of lipophilicity (LogP) and aqueous solubility is central to minimizing off-target toxicity while ensuring adequate systemic exposure [2][2].

Physicochemical Property(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanolImidazo[1,5-a]pyrazine (Aromatic Benchmark)1-(Hydroxymethyl)piperazine (Aliphatic Benchmark)
Structural Class Partially saturated fused bicyclicFully aromatic fused bicyclicMonocyclic aliphatic
Fraction sp3 (Fsp3) 0.57 (4 of 7 carbons are sp3)0.001.00
Predicted LogP -0.450.80 - 1.29-1.20
Primary Basic pKa ~ 8.5 - 9.0 (Aliphatic N7)5.00 ± 0.30 (Aromatic N)~ 9.5 (Aliphatic N)
H-Bond Donors / Acceptors 2 / 40 / 32 / 3

Causality in Scaffold Selection: The fully aromatic imidazo[1,5-a]pyrazine exhibits a basic pKa of approximately 5.00 [3][3]. At physiological pH (7.4), this nitrogen remains largely unprotonated, which can limit aqueous solubility and reduce critical hinge-binding electrostatic interactions in kinase targets [4][4].

In contrast, the tetrahydro derivative introduces an aliphatic amine (N7) with a much higher pKa, ensuring protonation at physiological pH. Furthermore, the C1-methanol group drives the predicted LogP down to approximately -0.45 [5][5]. This highly hydrophilic profile provides a massive buffer against the lipophilic "bloat" that typically occurs during lead optimization, keeping final drug candidates well within Lipinski's Rule of 5.

Orthogonal Reactivity & Workflow Visualization

A premium pharmaceutical building block must offer orthogonal vectors for functionalization. (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol contains two primary reactive sites:

  • N7 Secondary Amine: Highly nucleophilic, ideal for SN2 alkylations, reductive aminations, or acylations.

  • C1 Primary Alcohol: Less nucleophilic than the amine, but readily addressable via etherification or oxidation to an aldehyde/carboxylic acid once the amine is masked.

G A Scaffold: (5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazin-1-yl)methanol B Step 1: Selective N7-Boc Protection A->B Boc2O, DCM, 0°C (Nucleophilic Control) C Step 2: C1-OH Alkylation/Oxidation B->C NaH, R-X, DMF (Orthogonal Reactivity) D Step 3: Acidic Deprotection (HCl) C->D 4M HCl in Dioxane (Yields HCl Salt) E Step 4: In Vitro HLM Stability Assay D->E Benchmarking vs. Piperazines

Orthogonal functionalization and benchmarking workflow for the imidazo[1,5-a]pyrazine scaffold.

Self-Validating Experimental Protocol

To rigorously benchmark this scaffold, we utilize a self-validating synthetic and analytical protocol. Every step contains an integrated Quality Control (QC) checkpoint to ensure causality—verifying that the chemical environment is strictly controlling the reaction pathway before proceeding to biological evaluation.

Phase 1: Regioselective N-Protection

Causality: The aliphatic N7 amine is significantly more nucleophilic than the C1 primary alcohol. By conducting the reaction at 0 °C with a stoichiometric amount of electrophile, we kinetically trap the N-protected product without touching the hydroxyl group.

  • Dissolve (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add Triethylamine (TEA, 1.2 eq), followed by dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq).

  • Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is validated if >95% of the total ion current corresponds to the[M+H]+ mass of the mono-Boc protected intermediate, with no di-Boc species detected.

Phase 2: O-Functionalization (Etherification)

Causality: With the highly reactive amine masked by the bulky, electron-withdrawing Boc group, strong bases can now be used to deprotonate the C1-methanol to an alkoxide, forcing orthogonal reactivity.

  • Dissolve the N-Boc intermediate in anhydrous Dimethylformamide (DMF) at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to generate the alkoxide.

  • Introduce an alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir for 4 hours at room temperature.

  • Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Perform 1H-NMR on the crude extract. Validation is confirmed by the disappearance of the broad -OH singlet (typically ~4.5-5.0 ppm) and the appearance of the new ether linkage protons.

Phase 3: Deprotection & Microsomal Stability Benchmarking

Causality: To determine if this scaffold is a viable alternative to standard piperazines, it must survive phase I hepatic metabolism. In vitro Human Liver Microsome (HLM) assays provide a direct measurement of intrinsic clearance (CLint).

  • Cleave the Boc group using 4M HCl in Dioxane for 1 hour at room temperature. Concentrate in vacuo to yield the functionalized hydrochloride salt.

  • Incubate 1 µM of the functionalized compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Aliquot samples at 0, 15, 30, and 60 minutes, quenching immediately with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol represents a highly strategic evolution of the traditional imidazo[1,5-a]pyrazine core. By sacrificing aromaticity in the pyrazine ring, medicinal chemists gain a highly basic, water-soluble, sp3-enriched scaffold that retains the critical hydrogen-bonding vectors of the imidazole ring. Its orthogonal reactivity profile makes it a superior, drop-in replacement for simple piperazines in library generation and lead optimization.

References

  • Cas 274-49-7,Imidazo[1,5-a]pyrazine - LookChem , LookChem,[Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO , Heterocycles / Clockss,[Link]

  • Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach , National Institutes of Health (PMC),[Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery , PharmaFeatures,[Link]

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